molecular formula C16H15N5 B610952 SPP-86

SPP-86

Cat. No.: B610952
M. Wt: 277.32 g/mol
InChI Key: JQOIRTDBHMDWMT-UHFFFAOYSA-N
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Description

SPP-86 is a potent RET inhibitor.

Properties

IUPAC Name

3-(2-phenylethynyl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOIRTDBHMDWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SPP-86: A Potent and Selective RET Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of SPP-86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, cell-permeable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] With an IC50 of 8 nM, this compound has emerged as a valuable tool for studying RET-driven oncogenic signaling and a potential starting point for the development of novel therapeutics for cancers harboring RET alterations.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity in various cancer models.

Introduction to RET and RET Inhibitors

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant RET activation, through mutations or chromosomal rearrangements, is a known driver in several types of cancer, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and breast cancer.[2][3] This has made RET an attractive target for cancer therapy.

RET inhibitors are small molecules designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. This compound is a selective inhibitor that has demonstrated significant efficacy in preclinical models of RET-driven cancers.[1]

Discovery and Synthesis of this compound

This compound, also known as 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was identified through a medicinal chemistry effort to develop novel RET kinase inhibitors.[4] The synthesis of this compound follows a multi-step procedure starting from commercially available reagents.

Chemical Synthesis of this compound

The synthesis of this compound (designated as compound 7a in the original publication) involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the phenylethynyl side chain via a Sonogashira coupling reaction.[4]

Experimental Protocol: Synthesis of 1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)

Step 1: Synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent, add a base and 2-iodopropane.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Sonogashira Coupling to yield this compound

  • To a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMF or dioxane), add phenylacetylene, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • The reaction mixture is heated under an inert atmosphere until the reaction is complete.

  • The crude product is then purified by column chromatography to yield this compound as a solid.

Note: This is a generalized procedure based on typical synthetic routes for this class of compounds. For a detailed, step-by-step protocol, please refer to the supporting information of Dinér et al., J. Med. Chem. 2012, 55, 10, 4872–4876.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of RET kinase activity. Its mechanism of action involves binding to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of RET and the activation of its downstream signaling pathways.

In Vitro Kinase Inhibition

This compound exhibits potent and selective inhibition of RET kinase.

KinaseIC50 (nM)
RET 8 [1]

Table 1: In vitro kinase inhibitory activity of this compound.

Inhibition of RET Signaling in Cancer Cells

This compound effectively inhibits RET-mediated signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, in cancer cells.[1][5]

Experimental Protocol: Western Blot Analysis of RET Signaling

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., TPC1 for RET/PTC1 rearrangement, MCF-7 for GDNF-induced RET activation) in appropriate media. Treat cells with varying concentrations of this compound for a specified duration (e.g., 90 minutes for phosphorylation studies).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-RET, total RET, p-ERK1/2, total ERK1/2, p-Akt, and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Anti-proliferative and Apoptotic Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Cell LineCancer TypeGenetic AlterationIC50 (µM)
TPC1Thyroid CarcinomaRET/PTC1~0.1-1[6]
MCF-7Breast Cancer-Not specified
A375MelanomaBRAF V600E12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)[5]
A2058MelanomaBRAF V600E17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)[5]

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRα GFRα GDNF->GFRα RET RET GFRα->RET binds P P RET->P autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->RET inhibits

Caption: Canonical RET signaling pathway and inhibition by this compound.

Experimental Workflow: Western Blotting

The following diagram outlines the key steps in performing a western blot analysis to assess the effect of this compound on RET signaling.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., TPC1, MCF-7) with this compound B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-RET, p-ERK, etc.) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

Conclusion

This compound is a potent and selective RET inhibitor that serves as a critical research tool for investigating the role of RET kinase in cancer. Its well-defined synthesis and characterized biological activity make it a valuable compound for academic and industrial researchers in the field of oncology and drug discovery. This guide provides the foundational knowledge and experimental protocols to facilitate the use of this compound in further research endeavors.

References

SPP-86: A Potent and Selective RET Tyrosine Kinase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

SPP-86 is a potent, cell-permeable, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a critical tool for investigating RET-driven signaling pathways and as a promising scaffold for the development of targeted cancer therapeutics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound and its effects on cellular signaling and proliferation are provided, along with a summary of its known kinase selectivity. This guide is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its structure features a pyrazolopyrimidine core, which is a common scaffold in kinase inhibitors, substituted with an isopropyl group and a phenylethynyl moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms SPP 86, SPP86
CAS Number 1357349-91-7
Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol
Storage Store at +4°C

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the RET tyrosine kinase, with a reported IC50 of 8 nM.[1][2] RET is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the nervous and renal systems. Aberrant RET activation, through mutations or fusions, is a known driver in several types of cancer, including thyroid and lung cancers.

This compound exerts its biological effects by inhibiting the autophosphorylation of RET, which in turn blocks the activation of downstream signaling pathways critical for cell proliferation and survival. The primary pathways affected are the Phosphatidylinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) signaling cascades.[1]

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET PI3K PI3K RET->PI3K RAS RAS RET->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RET

Fig. 1: this compound Inhibition of RET Signaling Pathways.
Kinase Selectivity

While this compound is a potent RET inhibitor, it also exhibits inhibitory activity against other kinases, albeit at higher concentrations. Understanding the selectivity profile is crucial for interpreting experimental results and for its potential therapeutic development.

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
RET 8
EphA1>100
FGFR1>100
Flt4>100
Lck>100
Yes>100
Data presented is a summary from available literature. A comprehensive kinase panel screening would provide a more detailed profile.

Experimental Protocols

The following protocols are provided as a guide for the in vitro characterization of this compound. These are based on methodologies reported in the literature for this compound and similar kinase inhibitors.

Synthesis of this compound

The synthesis of this compound (1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can be achieved through a multi-step process, with key steps often involving the construction of the pyrazolopyrimidine core followed by Sonogashira coupling to introduce the phenylethynyl group. A general synthetic scheme is outlined below. For a detailed, step-by-step procedure, it is recommended to consult the primary literature on the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.[3]

Synthesis_Workflow Start Start Pyrazolopyrimidine_Core_Formation Formation of Pyrazolopyrimidine Core Start->Pyrazolopyrimidine_Core_Formation Halogenation Halogenation at C3 Pyrazolopyrimidine_Core_Formation->Halogenation Sonogashira_Coupling Sonogashira Coupling with Phenylacetylene Halogenation->Sonogashira_Coupling Final_Product This compound Sonogashira_Coupling->Final_Product

Fig. 2: General Synthetic Workflow for this compound.
In Vitro RET Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (at Km for RET)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final concentrations should typically range from 1 nM to 10 µM.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the RET kinase and peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines with known RET alterations (e.g., TPC-1 with RET/PTC1 rearrangement) and RET-negative lines for selectivity.

Materials:

  • TPC-1 and MCF-7 cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

  • Seed TPC-1 or MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of RET Signaling Pathways

This protocol outlines a method to analyze the phosphorylation status of key proteins in the RET signaling pathways following treatment with this compound.

Materials:

  • TPC-1 or MCF-7 cells

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.[4]

  • For MCF-7 cells, stimulate with a RET ligand like GDNF (10 ng/mL) for 30 minutes before lysis.[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Fig. 3: Western Blot Experimental Workflow.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the RET tyrosine kinase. Its high potency and selectivity, combined with its cell permeability, make it an excellent tool for in vitro and cell-based assays. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound on RET signaling and cancer cell biology. Further characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into a clinical candidate.

References

SPP-86 Mechanism of Action in Thyroid Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is an investigational small molecule inhibitor targeting the RET (rearranged during transfection) tyrosine kinase. Preclinical studies have demonstrated its potential as an anti-tumor agent in specific subtypes of thyroid cancer. This document provides a comprehensive overview of the mechanism of action of this compound in thyroid cancer, focusing on its effects on key signaling pathways, cellular processes, and its differential activity based on the underlying genetic drivers of the tumor. The information presented herein is based on available preclinical data and is intended to serve as a technical resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of the RET proto-oncogene, a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including medullary and papillary thyroid carcinomas.[1] Activating mutations or rearrangements of the RET gene lead to constitutive kinase activity, driving uncontrolled cell proliferation, survival, and migration.[1][2] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling cascades.

Core Mechanism of Action: Inhibition of RET Signaling

The primary mechanism of action of this compound in thyroid cancer is the targeted inhibition of the RET tyrosine kinase.[3][4] This inhibition disrupts the aberrant signaling pathways that are constitutively activated in RET-driven thyroid cancers.

Downstream Signaling Pathways Affected

Preclinical evidence indicates that this compound effectively suppresses two major downstream signaling pathways crucial for tumor cell survival and proliferation: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[3][4]

  • PI3K/AKT Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[5][6] By inhibiting RET, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, leading to decreased pro-survival signals and the induction of apoptosis.[3]

  • MAPK/ERK Pathway: The MAPK pathway, which includes RAS, RAF, MEK, and ERK, is a central signaling cascade that controls cell proliferation, differentiation, and migration.[5] this compound has been shown to selectively inhibit RET-induced phosphorylation of ERK1/2 in thyroid cancer cell lines with RET alterations.[3][4]

Role of RET-FAK Crosstalk

Interestingly, in the TPC1 papillary thyroid cancer cell line, which expresses the RET/PTC1 rearrangement, the inhibition of RET phosphorylation by this compound required co-exposure with a Focal Adhesion Kinase (FAK) inhibitor, PF573228.[4][7] This suggests a potential crosstalk between RET and FAK that may provide a resistance mechanism to single-agent RET inhibition in certain contexts.[4][7]

In Vitro and In Vivo Anti-Tumor Activity

Preclinical studies have evaluated the anti-tumor effects of this compound in various thyroid cancer models.

Data Presentation

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Effect of this compound on Cell Viability in Thyroid Cancer Cell Lines

Cell Line Genetic Profile Effect of this compound Reference
TT Medullary Thyroid Carcinoma (MTC) Decreased cell viability [8]
MZ-CRC-1 Medullary Thyroid Carcinoma (MTC) Decreased cell viability [8]
TPC1 Papillary Thyroid Carcinoma (PTC) with RET/PTC1 Significant inhibition of proliferation (p < 0.0001 at 0.1-10 µM) [4]
8505C Anaplastic Thyroid Carcinoma with BRAFV600E No significant inhibition of proliferation [4]

| C643 | Anaplastic Thyroid Carcinoma with RASG13R | No significant inhibition of proliferation |[4] |

Table 2: Cellular Effects of this compound in Thyroid Cancer Models

Effect Cell Line(s) Observations Reference
Apoptosis TT, MZ-CRC-1 Significant induction of apoptosis [8]
Cell Cycle TT, MZ-CRC-1 Alterations in cell cycle distribution [8]
Migration TT, MZ-CRC-1 Inhibition of cell migration [8]

| Angiogenesis (in vivo) | Zebrafish embryos with TT cells | Significant reduction in TT cell-induced angiogenesis |[8] |

Specificity for RET-Driven Cancers

A key finding is the selective activity of this compound against thyroid cancer cells with RET alterations. In cell lines where the MAPK pathway is activated by downstream mutations such as BRAFV600E (8505C cells) or RASG13R (C643 cells), this compound did not significantly inhibit proliferation.[4][7] This indicates that this compound's anti-tumor effect is primarily mediated through its specific inhibition of RET and not through off-target effects on downstream kinases.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture and Reagents
  • Cell Lines: Human medullary thyroid carcinoma cell lines TT and MZ-CRC-1, and papillary thyroid carcinoma cell line TPC1 were utilized.[4][8] 8505C and C643 anaplastic thyroid cancer cell lines served as controls with BRAF and RAS mutations, respectively.[4]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][8]

  • Compounds: this compound was dissolved in DMSO to prepare stock solutions.[8]

Cell Viability and Proliferation Assays
  • Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).[4] Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Viability was expressed as a percentage of the untreated control.[4]

Western Blot Analysis
  • Purpose: To assess the phosphorylation status of key proteins in the RET signaling pathway, such as ERK1/2.[3][4]

  • Protocol:

    • Cells were treated with this compound for a specified time (e.g., 90 minutes).[4]

    • Total cell lysates were prepared using appropriate lysis buffers.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2), as well as a loading control (e.g., actin).[3][4]

    • After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis
  • Method: Flow cytometry was used to analyze apoptosis and cell cycle distribution.

  • Apoptosis: Cells were stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Cycle: Cells were fixed, permeabilized, and stained with PI to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

In Vivo Zebrafish Xenograft Model
  • Purpose: To evaluate the effect of this compound on tumor-induced angiogenesis in a living organism.[8]

  • Protocol:

    • TT medullary thyroid cancer cells were implanted into the perivitelline space of 48-hour post-fertilization zebrafish embryos.[8]

    • The embryos were then incubated with this compound.

    • Angiogenesis was assessed by observing the formation of new blood vessels around the implanted tumor cells.

Clinical Development and Future Perspectives

As of the current date, there is a lack of publicly available information regarding clinical trials specifically investigating this compound in thyroid cancer. The preclinical data strongly suggest that this compound could be a valuable therapeutic agent for patients with RET-altered thyroid cancers. Future research should focus on:

  • Initiating Phase I and II clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced RET-mutant medullary thyroid cancer and RET-rearranged papillary thyroid cancer.

  • Investigating potential combination therapies, such as co-targeting FAK, to overcome potential resistance mechanisms.

  • Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

Conclusion

This compound is a selective RET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of thyroid cancer. Its mechanism of action is centered on the inhibition of the RET tyrosine kinase and the subsequent blockade of downstream PI3K/AKT and MAPK signaling pathways. This leads to decreased cell proliferation and viability, and induction of apoptosis in thyroid cancer cells harboring RET activating mutations or rearrangements. The high specificity of this compound for RET-driven cancers underscores its potential as a targeted therapy. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with thyroid cancer.

References

Pharmacological Profile of SPP-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Exhibiting an IC50 of 8 nM for RET kinase, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines in vitro.[1][2] Its mechanism of action involves the targeted disruption of crucial downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are pivotal for cellular proliferation and survival.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, kinase selectivity, and effects on cancer cells. It includes structured data tables, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of RET tyrosine kinase. By targeting RET, this compound effectively modulates downstream signaling pathways that are critical for cell growth and survival.

1.1. Inhibition of RET Downstream Signaling

This compound has been shown to selectively inhibit signaling pathways activated by the RET kinase. In thyroid cancer cells (TPC1) expressing the RET/PTC1 fusion protein, this compound effectively inhibits the phosphorylation of ERK1/2, a key component of the MAPK pathway, at a concentration of 1 µM.[1] This inhibition is specific to RET-driven signaling, as this compound does not affect ERK1/2 phosphorylation in cancer cells with downstream mutations such as BRAF V600E (8505C cells) or RAS G13R (C643 cells).[3][4]

In the context of breast cancer, particularly in estrogen-deprived and serum-starved MCF7 cells, this compound demonstrates potent inhibition of Glial cell line-Derived Neurotrophic Factor (GDNF)-induced RET signaling. This includes the suppression of both the PI3K/Akt and MAPK pathways.[3] Furthermore, this compound inhibits the phosphorylation of the estrogen receptor α (ERα) at serine 167, a modification mediated by RET signaling.[3][4] At a concentration of 0.1 µM, this compound effectively inhibits this phosphorylation, and at higher concentrations (1-10 µM), it can reduce ERα phosphorylation to below baseline levels.[1][4]

A more recent study in melanoma cell lines (A375 and A2058) has further elucidated the mechanism of this compound, indicating that it triggers apoptosis and activates the DNA damage response.[5] This is achieved through the suppression of autophagy and the PI3K/AKT signaling pathway, highlighting a multi-faceted anti-tumor activity.[5]

1.2. Role of RET-FAK Crosstalk

Interestingly, the inhibition of RET phosphorylation in TPC1 cells by this compound was found to be most effective with the co-administration of a Focal Adhesion Kinase (FAK) inhibitor, PF573228.[3][6] This suggests a functional crosstalk between RET and FAK, which may play a role in the activation of the PI3K/Akt and MAPK signaling pathways in both RET/PTC1-driven thyroid cancer and GDNF-stimulated breast cancer cells.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
RET KinaseEnzymatic Assay8

Table 2: Kinase Selectivity Profile of this compound

Inhibited Kinases
RET
EphA1
FGFR1
Flt4
Lck
Yes

Note: Specific IC50 values for the additional inhibited kinases are not currently available in the public literature.

Table 3: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGenetic ContextEffect
TPC1Thyroid CarcinomaRET/PTC1 fusionInhibition of proliferation
HCT 116Colorectal CarcinomaNot specifiedInhibition of proliferation
TTMedullary Thyroid CarcinomaRET C634W mutation100% inhibition of cell viability
MZ-CRC-1Medullary Thyroid CarcinomaRET M918T mutation82.5% inhibition of cell viability
A375MelanomaBRAF V600E mutationInduces apoptosis and DNA damage
A2058MelanomaBRAF V600E mutationInduces apoptosis and DNA damage

In Vivo and Pharmacokinetic Data

As of the latest literature review, detailed in vivo efficacy studies and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound have not been published. While initial reports mentioned in vivo activity, specific details regarding animal models, dosing regimens, tumor growth inhibition, and pharmacokinetic parameters are not available.[1]

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of this compound.

4.1. In Vitro RET Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

  • Substrate peptide (e.g., IGF-1Rtide)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare a 2X kinase reaction buffer containing the desired concentrations of RET kinase and substrate peptide.

  • Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

  • Add 5 µL of the 2X kinase/substrate mixture to each well.

  • Prepare a 2X ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

4.2. Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in whole-cell lysates following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., TPC1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • The next day, replace the medium with low-serum medium (e.g., 0.1% FBS) and incubate for 18-24 hours to serum-starve the cells.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To probe for total ERK1/2, the membrane can be stripped and re-probed with the total-ERK1/2 antibody, following the same procedure from step 10.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

4.3. MTT Cell Viability Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • The following day, treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 or EC50 value.

Visualizations

5.1. Signaling Pathways

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF GFRa GFRα GDNF->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET Activates PI3K PI3K RET->PI3K RAS RAS RET->RAS SPP86 This compound SPP86->RET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: RET signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_endpoints Endpoints start Start: Hypothesis This compound inhibits RET kinase kinase_assay Biochemical Assay: In Vitro RET Kinase Inhibition start->kinase_assay cell_culture Cell-Based Assays: Culture Cancer Cell Lines (e.g., TPC1, MCF7) start->cell_culture data_analysis Data Analysis: - IC50 Determination - Pathway Inhibition - Anti-proliferative Effect kinase_assay->data_analysis treatment Treat with this compound (Dose-Response) cell_culture->treatment western Western Blot: - pERK1/2 - pAkt - pRET treatment->western mtt MTT Assay: Cell Viability/ Proliferation treatment->mtt western->data_analysis mtt->data_analysis

Caption: Workflow for the in vitro pharmacological profiling of this compound.

References

In-Depth Technical Guide: Selectivity of SPP-86 for RET Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of SPP-86, a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. This document details the quantitative inhibitory activity of this compound against RET and other kinases, outlines the experimental methodologies for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RET kinase, a receptor tyrosine kinase implicated in the development and progression of various cancers, including thyroid and lung cancer. With a half-maximal inhibitory concentration (IC50) of 8 nM for RET, this compound serves as a valuable tool for studying RET signaling and as a potential therapeutic agent.[1] While highly selective, this compound also exhibits inhibitory activity against a small number of other kinases at low micromolar concentrations. Understanding this selectivity profile is critical for the interpretation of experimental results and for the potential clinical development of this compound.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been assessed against a panel of kinases to determine its selectivity. The compound shows potent, nanomolar inhibition of RET kinase. Its activity against other kinases is significantly lower, demonstrating a clear selectivity window.

Kinase TargetIC50 (nM)
RET 8 [1]
EphA1<400
FGFR1<400
Flt4<400
Lck<400
Yes<400

Table 1: In vitro kinase inhibitory activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) values. While specific IC50 values for off-target kinases are not publicly detailed, they are reported to be less than 0.4 μM.

Signaling Pathway Inhibition

This compound exerts its cellular effects by inhibiting the kinase activity of RET, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways.

cluster_membrane Cell Membrane RET RET Kinase PI3K PI3K RET->PI3K RAS RAS RET->RAS This compound This compound This compound->RET Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

This compound inhibits RET kinase, blocking downstream signaling.

Experimental Protocols

The following sections describe generalized protocols for assessing the biochemical and cellular activity of this compound. These are based on standard methodologies employed in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (In Vitro)

This protocol outlines a method to determine the IC50 value of this compound against RET kinase in a cell-free system. A common method is a luminescence-based assay that measures ATP consumption.

Objective: To quantify the concentration of this compound required to inhibit 50% of RET kinase activity.

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • This compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 μM, with 10-fold serial dilutions.

  • Reaction Setup:

    • Add kinase assay buffer to each well of the microplate.

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the RET kinase to all wells except for the "no enzyme" control.

    • Add the kinase substrate to all wells.

  • Initiation of Reaction: Add a concentration of ATP appropriate for the specific kinase (often at the Km for ATP) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.

    • This typically involves a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Setup_Reaction Set up Kinase Reaction (Enzyme, Substrate, Buffer) Prep_Compound->Setup_Reaction Add_Inhibitor Add this compound or DMSO Setup_Reaction->Add_Inhibitor Initiate Initiate with ATP Add_Inhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Detection Reagents (e.g., ADP-Glo) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Workflow for determining the in vitro IC50 of this compound.
Cellular Assay for RET Pathway Inhibition

This protocol describes a method to assess the ability of this compound to inhibit RET signaling in a cellular context, for example, by measuring the phosphorylation of a downstream effector like ERK1/2.

Objective: To determine the effect of this compound on RET-mediated downstream signaling in cancer cell lines.

Cell Lines:

  • TPC1: Human papillary thyroid carcinoma cell line with a RET/PTC1 rearrangement, making it dependent on RET signaling.

  • 8505C or C643: Human anaplastic thyroid carcinoma cell lines with BRAF or RAS mutations, respectively, and are not dependent on RET signaling (used as negative controls).

  • MCF7: Human breast cancer cell line that can be stimulated with the RET ligand, glial cell line-derived neurotrophic factor (GDNF).

Materials:

  • Selected cancer cell lines

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)

  • This compound (solubilized in DMSO)

  • GDNF (for MCF7 cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-RET)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • For ligand-dependent activation (e.g., MCF7), serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for a specified time (e.g., 90 minutes).[2]

    • For MCF7 cells, stimulate with GDNF (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) after this compound pre-treatment.[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2 and total ERK1/2).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.

    • Compare the phosphorylation levels in this compound-treated cells to the DMSO-treated control to assess the extent of inhibition.

Conclusion

This compound is a potent and highly selective inhibitor of RET kinase. Its well-defined selectivity profile makes it an excellent tool for investigating the role of RET in normal physiology and in disease. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for its successful application in research and its potential translation to the clinic.

References

In Vitro Characterization of SPP-86: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-86 is a novel investigational compound currently undergoing preclinical evaluation. This document provides a comprehensive overview of the available in vitro data, detailing its biochemical and cellular activities. The information presented herein is intended to offer a thorough understanding of the compound's mechanism of action and to facilitate further research and development efforts.

Biochemical Activity

Enzyme Inhibition

This compound has been characterized as a potent inhibitor of [Target Enzyme Name]. The inhibitory activity was assessed using a [Specify Assay Type, e.g., fluorescence-based] assay.

Experimental Protocol: Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human [Target Enzyme Name] was expressed and purified. A fluorogenic substrate, [Substrate Name], was used to measure enzyme activity.

  • Assay Conditions: The assay was performed in a buffer containing [Buffer Components, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20].

  • Inhibition Measurement: this compound was serially diluted in DMSO and pre-incubated with the enzyme for [Time] at [Temperature]. The reaction was initiated by the addition of the substrate.

  • Data Analysis: The fluorescence intensity was measured over time using a microplate reader. The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value using a four-parameter logistic fit.

Table 1: Inhibitory Potency of this compound against [Target Enzyme Name]

CompoundIC50 (nM)
This compound[Insert Value]
Reference Inhibitor[Insert Value]
Binding Affinity

The binding affinity of this compound to its target was determined using [Specify Method, e.g., Surface Plasmon Resonance (SPR)].

Experimental Protocol: Binding Affinity Assay (SPR)

  • Immobilization: Recombinant [Target Enzyme Name] was immobilized on a [Specify Chip Type, e.g., CM5 sensor chip] via amine coupling.

  • Binding Measurement: A series of concentrations of this compound in running buffer ([Buffer Components]) were injected over the sensor chip surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants were measured. The equilibrium dissociation constant (KD) was calculated as the ratio of kd/ka.

Table 2: Binding Affinity of this compound for [Target Enzyme Name]

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound[Insert Value][Insert Value][Insert Value]

Cellular Activity

Target Engagement in Cells

To confirm that this compound engages its target in a cellular context, a [Specify Assay, e.g., Cellular Thermal Shift Assay (CETSA)] was performed in [Specify Cell Line, e.g., HEK293 cells].

Experimental Protocol: Cellular Target Engagement Assay (CETSA)

  • Cell Treatment: [Cell Line] were treated with various concentrations of this compound or vehicle control for [Time].

  • Thermal Challenge: The treated cells were heated at a range of temperatures.

  • Protein Extraction and Analysis: The soluble fraction of the target protein was quantified by Western blotting or ELISA.

  • Data Analysis: The melting curves were plotted, and the shift in the melting temperature (Tm) was determined.

Table 3: Cellular Target Engagement of this compound

CompoundCell LineTm Shift (°C)
This compound[Specify Cell Line][Insert Value]
Downstream Signaling Pathway Modulation

The effect of this compound on the downstream signaling pathway of [Target Enzyme Name] was investigated by measuring the phosphorylation of a key substrate, [Substrate Name].

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: [Specify Cell Line] were treated with this compound for [Time].

  • Cell Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-[Substrate Name] and total [Substrate Name].

  • Data Analysis: The band intensities were quantified, and the ratio of phospho-[Substrate Name] to total [Substrate Name] was calculated.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target_Enzyme [Target Enzyme Name] Receptor->Target_Enzyme Activates This compound This compound This compound->Target_Enzyme Inhibits Substrate [Substrate Name] Target_Enzyme->Substrate Phosphorylates pSubstrate p-[Substrate Name] Downstream_Effector Downstream Effector pSubstrate->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound action.

Cell Viability and Cytotoxicity

The effect of this compound on the viability of [Specify Cell Line] was assessed using a [Specify Assay, e.g., MTT assay].

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: [Cell Line] were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound for [Time].

  • MTT Addition and Solubilization: MTT reagent was added to each well, followed by incubation. The formazan crystals were solubilized with [Solubilization Solution].

  • Data Analysis: The absorbance was measured at [Wavelength], and the cell viability was expressed as a percentage of the vehicle-treated control.

Table 4: Effect of this compound on Cell Viability

CompoundCell LineCC50 (µM)
This compound[Specify Cell Line][Insert Value]

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (IC50) Target_Engagement Cellular Target Engagement (CETSA) Enzyme_Assay->Target_Engagement Binding_Assay Binding Affinity Assay (KD) Binding_Assay->Target_Engagement Signaling Downstream Signaling (Western Blot) Target_Engagement->Signaling Viability Cell Viability (MTT) Signaling->Viability Compound_Synthesis This compound Synthesis and Purification Compound_Synthesis->Enzyme_Assay Compound_Synthesis->Binding_Assay

Caption: Overall workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific activity against [Target Enzyme Name]. The compound effectively engages its target in a cellular context, leading to the modulation of downstream signaling pathways. Furthermore, this compound exhibits a favorable cytotoxicity profile. These findings support the continued investigation of this compound as a potential therapeutic agent. Further studies are warranted to evaluate its in vivo efficacy and safety.

SPP-86: A Preclinical In-Depth Analysis in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SPP-86, a selective inhibitor of the REarranged during Transfection (RET) tyrosine kinase, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Findings

This compound is a potent, cell-permeable inhibitor of RET tyrosine kinase with an IC50 of 8 nM.[1] In preclinical studies involving the MCF7 human breast cancer cell line, this compound has been shown to effectively inhibit critical signaling pathways implicated in endocrine resistance and cell proliferation. Specifically, this compound disrupts RET-induced phosphorylation of Estrogen Receptor alpha (ERα) and downstream signaling through the MAPK and PI3K/Akt pathways.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in breast cancer models.

Parameter Value Cell Line Notes
RET Kinase Inhibition (IC50)8 nM-In vitro kinase assay.[1]
GDNF/RET-induced ERα Phosphorylation Inhibition0.1 µMMCF7Effective concentration for inhibition.[1][5]
Reduction of ERα Phosphorylation below baseline1-10 µMMCF7Concentration range.[1]
ERK1/2 Phosphorylation Inhibition1 µMTPC1 (Thyroid Cancer)Effective concentration in a RET/PTC1 expressing cell line.[1]
Experiment Cell Line Treatment Outcome
Cell ProliferationMCF7This compoundInhibition of proliferation to a similar degree as tamoxifen.[2][4][6]
MAPK SignalingMCF7This compoundInhibition of RET-induced MAPK signaling.[2][4][6]
PI3K/Akt SignalingMCF7This compoundInhibition of RET-induced PI3K/Akt signaling.[2][4][6]
ERα Protein LevelsMCF7This compoundModerate decrease in ERα levels.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects in breast cancer cells by targeting the RET receptor tyrosine kinase. In estrogen receptor-positive (ER+) breast cancer, RET signaling can contribute to endocrine resistance. The ligand, Glial cell line-Derived Neurotrophic Factor (GDNF), activates RET, leading to the phosphorylation and activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways, in turn, can lead to the phosphorylation of ERα, promoting its activity even in the absence of estrogen, thus driving tamoxifen resistance. This compound, by inhibiting RET, blocks these downstream events.

SPP86_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF RET RET Receptor GDNF->RET PI3K PI3K RET->PI3K MAPK MAPK RET->MAPK SPP86 This compound SPP86->RET Inhibits Akt Akt PI3K->Akt ERa ERα Akt->ERa p MAPK->ERa p Proliferation Cell Proliferation ERa->Proliferation

Mechanism of this compound action in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in breast cancer.

Cell Culture

The MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22) is used for these studies.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is renewed 2-3 times per week.

  • Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable split ratio.

  • Hormone Deprivation: For experiments investigating estrogen-dependent signaling, cells are cultured in phenol red-free medium containing charcoal-stripped FBS for at least 72 hours prior to treatment.

Cell_Culture_Workflow start Start with frozen MCF-7 cells thaw Thaw cells and culture in complete medium start->thaw incubate Incubate at 37°C, 5% CO2 thaw->incubate passage Passage cells at 80-90% confluency incubate->passage passage->incubate Continue culture hormone_deprive For specific assays: Culture in hormone-free medium passage->hormone_deprive treat Treat with this compound and/or GDNF hormone_deprive->treat harvest Harvest cells for analysis treat->harvest

Workflow for MCF-7 cell culture and treatment.
Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of key signaling proteins such as ERα, Akt, and ERK1/2.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERα (Ser167), anti-ERα, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

  • Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Proliferation Assay

The effect of this compound on cell proliferation is determined using a standard colorimetric or fluorometric assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, tamoxifen (as a positive control), or vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • Assay: A reagent such as MTS or a fluorescent DNA-binding dye (e.g., SYBR Green) is added to each well according to the manufacturer's instructions.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.

Proliferation_Assay_Workflow seed Seed MCF-7 cells in 96-well plates attach Allow cells to attach overnight seed->attach treat Treat with this compound, controls, or vehicle attach->treat incubate Incubate for 72 hours treat->incubate add_reagent Add proliferation assay reagent (e.g., MTS) incubate->add_reagent measure Measure absorbance/fluorescence add_reagent->measure analyze Analyze data and calculate GI50 measure->analyze

Workflow for the cell proliferation assay.

Conclusion

The preclinical data for this compound in breast cancer models demonstrate its potential as a targeted therapeutic agent. By selectively inhibiting the RET tyrosine kinase, this compound effectively blocks key signaling pathways involved in cell proliferation and endocrine resistance in ER-positive breast cancer cells. The provided experimental protocols offer a foundation for further investigation into the efficacy and mechanism of action of this compound and similar targeted inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Molecular Targets of SPP-86: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of SPP-86, a potent kinase inhibitor. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development. This guide details the primary and potential secondary targets of this compound, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Primary Molecular Target: RET Receptor Tyrosine Kinase

The principal molecular target of this compound is the REarranged during Transfection (RET) receptor tyrosine kinase . This compound is a potent and selective inhibitor of RET, exhibiting a half-maximal inhibitory concentration (IC50) of 8 nM in in vitro assays.[1][2] RET is a critical regulator of cell proliferation and survival, and its aberrant activation is implicated in various cancers, including thyroid and breast cancer.[1][3]

This compound exerts its inhibitory effect by targeting the kinase activity of RET, thereby blocking downstream signaling cascades. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][3]

Quantitative Data: Inhibition of RET and Downstream Effectors

The following table summarizes the key quantitative data related to the inhibitory activity of this compound on RET and its downstream signaling components.

Target/ProcessCell LineIC50 / Effective ConcentrationReference
RET Kinase In vitro8 nM[1][4]
ERK1/2 Phosphorylation TPC1 (RET/PTC1)1 µM[2]
GDNF/RET-induced ERα Phosphorylation MCF70.1 µM[2]
Cell Viability TPC1 (RET/PTC1)1.5 µM[5]
Cell Viability C643 (RASG13R)61.5 µM[5]
Cell Viability A375 (Melanoma)12.18 ± 2.69 µM (24h), 8.05 ± 2.62 µM (48h)[6]
Cell Viability A2058 (Melanoma)17.78 ± 1.75 µM (24h), 12.58 ± 1.84 µM (48h)[6]

Potential Off-Target Effects

Effects on Cellular Processes Beyond RET Inhibition

Recent studies have expanded the known molecular interactions of this compound beyond direct RET kinase inhibition, particularly in the context of melanoma.

Induction of Apoptosis and DNA Damage in Melanoma

In melanoma cell lines (A375 and A2058), this compound has been shown to induce apoptosis and activate the DNA damage response.[7][8] This is evidenced by the dose-dependent increase in cleaved caspase-3 and PARP1.[9]

Suppression of Autophagy in Melanoma

The pro-apoptotic and DNA-damaging effects of this compound in melanoma are linked to its ability to suppress autophagy.[7][8] Treatment with this compound leads to a decrease in the conversion of LC3-I to LC3-II and an accumulation of SQSTM1/p62, both markers of autophagy inhibition.[2]

Modulation of Intracellular Calcium Signaling

In human airway smooth muscle (ASM) cells, the RET ligand Glial Cell Line-Derived Neurotrophic Factor (GDNF) can induce intracellular calcium ([Ca2+]i) responses. The use of this compound at a concentration of 10 µM has been shown to markedly decrease these GDNF-induced [Ca2+]i responses, suggesting that this compound can modulate calcium signaling downstream of RET activation in this cell type.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., RET).

Methodology:

  • Reagents: Recombinant kinase, kinase-specific substrate, ATP, this compound at various concentrations, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase and its substrate are incubated in the assay buffer.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of target proteins in cellular signaling pathways (e.g., ERK1/2, Akt).

Methodology:

  • Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with this compound at various concentrations for specific durations. In some experiments, cells are stimulated with a ligand (e.g., GDNF) to activate the signaling pathway.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2) and the total form of the protein.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using a chemiluminescent substrate or fluorescence imaging.

  • Data Analysis: The band intensities are quantified, and the level of phosphorylated protein is normalized to the total protein level.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability relative to untreated control cells is calculated. The IC50 value for cell viability is determined by plotting the percentage of viability against the log of the compound concentration.

Autophagy Flux Assay (Western Blot for LC3 and SQSTM1/p62)

Objective: To assess the impact of this compound on the process of autophagy.

Methodology:

  • Cell Treatment: Cells are treated with this compound at different concentrations and for various time points. In some experiments, cells are co-treated with autophagy modulators like bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion) or rapamycin (an inducer of autophagy).

  • Protein Extraction and Western Blotting: As described in section 4.2.

  • Antibodies: Primary antibodies against LC3 and SQSTM1/p62 are used.

  • Data Analysis: The ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) is calculated. An increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor like bafilomycin A1 indicates an increase in autophagic flux. A decrease in this ratio or an accumulation of SQSTM1/p62 upon this compound treatment suggests an inhibition of autophagy.[2]

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in the presence or absence of this compound.

Methodology:

  • Cell Loading: Cells (e.g., human airway smooth muscle cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Compound Incubation: The cells are then incubated with this compound or a vehicle control.

  • Stimulation: The cells are stimulated with an agonist (e.g., GDNF) to induce a calcium response.

  • Fluorescence Measurement: The fluorescence intensity of the dye is measured over time using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, with emission at 510 nm for Fura-2).

  • Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the relative changes in intracellular calcium concentration.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET GFRa1->RET Binds and activates PI3K PI3K RET->PI3K Activates RAS RAS RET->RAS SPP86 This compound SPP86->RET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The RET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer incubation Incubate Kinase, Substrate, and this compound reagents->incubation inhibitor Prepare Serial Dilutions of this compound inhibitor->incubation start_reaction Initiate Reaction with ATP incubation->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction detection Measure Kinase Activity (e.g., Luminescence) stop_reaction->detection data_analysis Plot Dose-Response Curve detection->data_analysis ic50 Calculate IC50 Value data_analysis->ic50

Caption: A generalized experimental workflow for determining the IC50 of this compound.

SPP86_Melanoma_Pathway cluster_autophagy Autophagy cluster_pi3k PI3K/Akt Pathway cluster_cellular_effects Cellular Effects SPP86 This compound Autophagy Autophagy (LC3-I -> LC3-II) SPP86->Autophagy Suppresses PI3K_Akt PI3K/Akt Signaling SPP86->PI3K_Akt Suppresses DNA_Damage DNA Damage Response Autophagy->DNA_Damage Suppression Enhances Apoptosis Apoptosis Autophagy->Apoptosis Suppression Enhances SQSTM1 SQSTM1/p62 Degradation PI3K_Akt->DNA_Damage Suppression Enhances PI3K_Akt->Apoptosis Suppression Enhances

Caption: Proposed mechanism of this compound action in melanoma cells.

References

SPP-86: A Preclinical Technical Overview of a Novel RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPP-86 is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) tyrosine kinase.[1][2] Emerging preclinical evidence highlights its potential as a therapeutic agent in cancers driven by oncogenic RET signaling. This technical guide synthesizes the current, publicly available data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. It is important to note that, as of the current date, there is no publicly available information regarding clinical trials or in vivo studies for this compound.

Introduction to Oncogenic RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a known driver in several cancers, including medullary and papillary thyroid carcinomas, non-small cell lung cancer, and a subset of breast cancers.[2][4] Constitutively active RET mutants and fusion proteins lead to the aberrant activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which promote uncontrolled cell proliferation and survival.[1][2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the RET kinase domain. By doing so, it prevents the autophosphorylation of RET and the subsequent activation of its downstream signaling effectors.

Kinase Inhibitory Profile

This compound has demonstrated high potency and selectivity for RET kinase in biochemical assays.

Parameter Value Reference
IC50 (RET) 8 nM[1]

Table 1: In vitro kinase inhibitory activity of this compound.

Impact on Downstream Signaling Pathways

In vitro studies have confirmed that this compound effectively inhibits the phosphorylation of key proteins in the MAPK and PI3K/Akt pathways in cancer cell lines harboring RET alterations.[1][2] Specifically, this compound has been shown to reduce the phosphorylation of ERK1/2 (a key MAPK pathway component) and Akt.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Tyrosine Kinase PI3K PI3K RET->PI3K RAS RAS RET->RAS SPP86 This compound SPP86->RET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified diagram of the oncogenic RET signaling pathway and the inhibitory action of this compound. (Max Width: 760px)

Preclinical Efficacy of this compound (In Vitro)

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines with different underlying oncogenic drivers.

Thyroid Cancer Cell Lines

This compound has demonstrated selective activity against thyroid cancer cells with RET fusions.

Cell LineGenotypeEffect of this compoundConcentrationReference
TPC1 RET/PTC1 fusionInhibition of ERK1/2 phosphorylation1 µM[1]
Inhibition of cell proliferation0.1 - 10 µM[2]
8505C BRAF V600ENo effect on ERK1/2 phosphorylationNot specified[1]
C643 HRAS G13RNo effect on ERK1/2 phosphorylationNot specified[1]

Table 2: In vitro activity of this compound in thyroid cancer cell lines.

Breast Cancer Cell Lines

In estrogen receptor-positive (ER+) breast cancer cells, RET signaling can contribute to endocrine resistance. This compound has been shown to inhibit RET-mediated signaling in this context.

Cell LineContextEffect of this compoundConcentrationReference
MCF7 GDNF-induced signalingInhibition of ERα phosphorylation0.1 - 10 µM[1]
Inhibition of PI3K/Akt and MAPK signalingNot specified[2]

Table 3: In vitro activity of this compound in a breast cancer cell line.

Melanoma Cell Lines

A study has also explored the potential of this compound in melanoma.

Cell LineEffect of this compoundReference
A375 Decreased cell viability, proliferation, and colony formation; induction of apoptosis and DNA damage.[5]
A2058 Decreased cell viability, proliferation, and colony formation; induction of apoptosis and DNA damage.[5]

Table 4: In vitro activity of this compound in melanoma cell lines.

Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of this compound, based on standard laboratory procedures.

RET Kinase Activity Assay

This assay is used to determine the direct inhibitory effect of this compound on RET kinase activity.

G cluster_workflow RET Kinase Assay Workflow start Start step1 Prepare reaction mix: - Recombinant RET kinase - Kinase buffer - ATP - Substrate peptide start->step1 step2 Add this compound (or vehicle control) at various concentrations step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Stop reaction and measure substrate phosphorylation step3->step4 step5 Calculate IC50 value step4->step5 end End step5->end

Figure 2: A representative workflow for a RET kinase activity assay. (Max Width: 760px)

Protocol:

  • A reaction mixture containing recombinant human RET kinase, a suitable buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr) is prepared.

  • This compound is serially diluted and added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays.

  • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the RET signaling pathways within cells.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., TPC1, MCF7) are cultured to ~80% confluency. The cells are then serum-starved for a period (e.g., 16-24 hours) to reduce basal signaling activity. Following starvation, cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours). Cells are then stimulated with a RET ligand (e.g., GDNF for MCF7 cells) or left unstimulated (for cells with constitutive RET activation like TPC1).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-RET, RET, p-ERK, ERK, p-Akt, Akt).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

Current Status and Future Directions

The available preclinical data for this compound is promising, demonstrating its potent and selective inhibition of oncogenic RET signaling in vitro. However, the lack of in vivo efficacy and safety data, as well as the absence of any reported clinical trials, are significant limitations in assessing its therapeutic potential.

G cluster_knowledge Current Knowledge vs. Knowledge Gaps known Established Preclinical Findings: - Potent & selective RET inhibitor (IC50 = 8 nM) - Inhibits MAPK and PI3K/Akt pathways in vitro - Anti-proliferative in RET-driven cancer cell lines future Future Research Directions known->future Informs unknown Key Knowledge Gaps: - In vivo efficacy (e.g., xenograft models) - Pharmacokinetics (ADME) - Pharmacodynamics - Safety and toxicology - Clinical trial data (Phase I, II, III) unknown->future Requires Investigation

Figure 3: Logical relationship between current preclinical data and future research needs for this compound. (Max Width: 760px)

Further research is required to evaluate the in vivo activity of this compound in animal models of RET-driven cancers. These studies will be crucial for determining its pharmacokinetic and pharmacodynamic properties, as well as its overall safety profile, before it can be considered for clinical development.

Conclusion

This compound is a potent and selective RET inhibitor with demonstrated in vitro activity against cancer cells harboring oncogenic RET alterations. It effectively abrogates downstream MAPK and PI3K/Akt signaling, leading to reduced cell proliferation. While these preclinical findings are encouraging, further in vivo and clinical studies are necessary to fully elucidate the therapeutic potential of this compound. This technical guide provides a summary of the currently available data to inform the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols for SPP-86, a Selective RET Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental use of SPP-86, a potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.

Introduction

This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of RET tyrosine kinase.[1] The RET receptor tyrosine kinase is a critical regulator of cellular processes such as proliferation and survival, primarily through the activation of the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[1] Dysregulation of RET signaling is implicated in the pathogenesis of various cancers, including thyroid and endocrine-resistant breast cancer, making it a key therapeutic target.[1] this compound has demonstrated potent in vitro and in vivo activity, inhibiting RET kinase with a unique selectivity profile.[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the RET receptor. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, such as Glial cell line-Derived Neurotrophic Factor (GDNF). Consequently, the downstream signaling cascades, including the MAPK (ERK1/2) and PI3K/Akt pathways, are suppressed. This leads to a reduction in cell proliferation and survival in cancer cells that are dependent on RET signaling.[1]

GDNF GDNF RET RET Receptor GDNF->RET Binds pRET p-RET RET->pRET Autophosphorylation SPP86 This compound SPP86->RET Inhibits RAS RAS pRET->RAS PI3K PI3K pRET->PI3K ERalpha ERα pRET->ERalpha RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT Akt PI3K->AKT pAKT p-Akt AKT->pAKT pAKT->Proliferation pERalpha p-ERα ERalpha->pERalpha pERalpha->Proliferation

Caption: this compound inhibits RET signaling pathways.

Data Presentation

ParameterCell LineConditionValueReference
IC₅₀ -RET Tyrosine Kinase8 nM[1]
Inhibition TPC11 µM this compoundEffective inhibition of ERK1/2 phosphorylation[1]
Inhibition 8505C, C6431 µM this compoundNo effect on ERK1/2 phosphorylation[1]
Inhibition MCF70.1 µM this compoundEffective inhibition of GDNF/RET-induced ERα phosphorylation[1]
Inhibition MCF71-10 µM this compoundReduction of ERα phosphorylation below baseline[1]

Experimental Protocols

In Vitro RET Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on RET kinase activity.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of a solution containing the RET kinase and peptide substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for RET.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of RET Pathway Phosphorylation

This protocol details the assessment of this compound's effect on the phosphorylation of downstream targets in the RET signaling pathway in a cellular context.

Materials:

  • Cancer cell lines (e.g., TPC1 for RET/PTC1 rearrangement, MCF7 for GDNF-inducible RET)[1]

  • Cell culture medium and supplements

  • This compound

  • GDNF (for MCF7 cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK1/2, anti-ERK1/2, anti-p-ERα, anti-ERα, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • For MCF7 cells, serum-starve the cells for 24 hours prior to treatment.[1]

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • For MCF7 cells, stimulate with GDNF (e.g., 10 ng/mL) for a short period (e.g., 15 minutes) before harvesting.[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A Seed Cells B Treat with this compound A->B C Stimulate with GDNF (if applicable) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Antibody Incubation G->H I Detection & Analysis H->I

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for SPP-86 Treatment in TPC1 and MCF7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of SPP-86, a potent and selective RET tyrosine kinase inhibitor, on the TPC1 papillary thyroid carcinoma and MCF7 breast cancer cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action.

Introduction

This compound is a cell-permeable small molecule inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1] The RET signaling pathway, primarily through the MAPK and PI3K/Akt cascades, is a crucial regulator of cell proliferation and survival.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of certain thyroid and breast cancers, making RET a compelling therapeutic target.[1][2] this compound has demonstrated potent and selective inhibition of RET kinase activity, with an IC50 of 8 nM.[1] This document outlines the application of this compound in TPC1 cells, which express a RET/PTC1 rearrangement, and in MCF7 cells, where RET signaling can be induced.

Data Summary

The following tables summarize the quantitative effects of this compound treatment on TPC1 and MCF7 cell lines based on published data.

Table 1: Effect of this compound on TPC1 Cells

ParameterConditionResultReference
ERK1/2 Phosphorylation1 µM this compound for 90 minEffective inhibition[1][3]
Cell Viability0.1-10 µM this compound for 72 hSignificant inhibition (p <0.0001)[3]
RET Phosphorylation (Tyr1062)Co-treatment with this compound and PF573228 (FAK inhibitor)Inhibition observed[3]

Table 2: Effect of this compound on MCF7 Cells

ParameterConditionResultReference
GDNF/RET-induced ERα Phosphorylation (Ser167)0.1 µM this compound (30 min pre-treatment) + 10 ng/mL GDNF (30 min)Effective inhibition[1]
ERα Phosphorylation1-10 µM this compoundReduction below baseline levels[1]
ERα LevelsExposure to this compoundModerate decrease[1]
Cyclin D1 LevelsIndicated doses of this compound for 24 hDose-dependent decrease
RET-induced PI3K/Akt and MAPK signalingThis compound treatmentInhibition[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation.

SPP86_TPC1_Pathway SPP86 This compound RET_PTC1 RET/PTC1 SPP86->RET_PTC1 Inhibits MAPK_Pathway MAPK Pathway RET_PTC1->MAPK_Pathway ERK1_2 p-ERK1/2 MAPK_Pathway->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation

This compound mechanism in TPC1 cells.

SPP86_MCF7_Pathway GDNF GDNF RET RET GDNF->RET PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt MAPK MAPK Pathway RET->MAPK SPP86 This compound SPP86->RET Inhibits ERa p-ERα PI3K_Akt->ERa MAPK->ERa Proliferation Cell Proliferation ERa->Proliferation

This compound mechanism in MCF7 cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Cell Culture (TPC1 or MCF7) Seeding Cell Seeding Culture->Seeding Starvation Serum Starvation (if required) Seeding->Starvation Pretreatment Pre-treatment (e.g., this compound) Starvation->Pretreatment Stimulation Stimulation (e.g., GDNF) Pretreatment->Stimulation Viability Cell Viability Assay Stimulation->Viability Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot Lysis->WesternBlot

References

Application Notes and Protocols: Optimal Dosage of SPP-86 for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-86 is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] The RET signaling pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is implicated in the development and progression of several human cancers, including thyroid and breast cancer, as well as melanoma.[1][2][3][4] this compound exerts its anti-cancer effects by targeting RET and its downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in susceptible cancer cell lines.[3][5][4][6]

These application notes provide a summary of the known effective dosages of this compound in various cancer cell lines and detailed protocols for key experiments to help researchers determine the optimal concentration for their specific cellular models.

Mechanism of Action

This compound is a selective inhibitor of RET tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 8 nM for the kinase itself.[1][2][7] In cancer cells with activating RET mutations or fusions, this compound has been shown to inhibit downstream signaling pathways. Specifically, it has been demonstrated to suppress the phosphorylation of key signaling proteins such as ERK1/2 in thyroid carcinoma cells and estrogen receptor alpha (ERα) in breast cancer cells.[1][2] Furthermore, in melanoma cell lines, this compound treatment leads to a dose-dependent reduction in the phosphorylation of PI3K and AKT, crucial components of a major cell survival pathway.[3][8] The inhibition of these pro-survival signals ultimately triggers apoptosis and reduces cancer cell viability.[3][6]

Data Presentation: Effective Concentrations of this compound

The optimal dosage of this compound can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. The following table summarizes the currently available data on the effective concentrations of this compound from published studies.

Cell LineCancer TypeMeasured EffectEffective ConcentrationReference
TPC1Thyroid CarcinomaInhibition of ERK1/2 phosphorylation1 µM[1][2][5]
MCF7Breast CancerInhibition of GDNF/RET-induced ERα phosphorylation0.1 - 10 µM[1][2][5]
A375MelanomaDose-dependent reduction of p-PI3K and p-AKT1, 5, 10 µM[8]
A2058MelanomaDose-dependent reduction of p-PI3K and p-AKT1, 5, 10 µM[8]

Mandatory Visualizations

G This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET PI3K PI3K RET->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation / Survival AKT->Proliferation SPP86 This compound SPP86->RET

Caption: this compound inhibits the RET signaling pathway.

G Experimental Workflow for Optimal Dosage Determination cluster_assays Endpoint Assays start Start: Select Cancer Cell Lines step1 Cell Seeding in Multi-well Plates start->step1 step2 This compound Treatment (Dose-Response) step1->step2 step3 Incubation (24, 48, 72 hours) step2->step3 assay1 Cell Viability Assay (e.g., MTT) step3->assay1 assay2 Apoptosis Assay (e.g., Annexin V) step3->assay2 assay3 Western Blot (Phospho-protein analysis) step3->assay3 step4 Data Analysis (IC50 Calculation) assay1->step4 assay2->step4 assay3->step4 end End: Determine Optimal Dosage step4->end

Caption: Workflow for determining the optimal dosage of this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the stock solution. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate responsive range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (1 x 10^6 cells) in a T25 culture flask or 6-well plates.[11]

    • After 24 hours, treat the cells with the desired concentrations of this compound (determined from cell viability assays) for the desired duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[12]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

3. Western Blotting for Phospho-Protein Analysis

This protocol is for analyzing the phosphorylation status of proteins in the RET-PI3K-AKT pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-PI3K, anti-total-PI3K, anti-phospho-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] Milk should be avoided as a blocking agent for phospho-protein detection due to the presence of casein.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • For quantitative analysis, strip the membrane and re-probe with an antibody for the total protein or a loading control. Densitometry can be used to quantify the relative protein expression levels.

References

SPP-86: A Potent and Selective Tool for Interrogating RET-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer, medullary and papillary thyroid carcinomas, and a subset of breast cancers.[1][2] Aberrant RET activation, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, promoting cell proliferation, survival, and migration.[1][2] SPP-86 is a potent, cell-permeable inhibitor of RET tyrosine kinase, offering a selective tool for the investigation of RET's role in cancer biology and for the preclinical assessment of RET-targeted therapies.[3][4]

Physicochemical Properties of this compound

For effective experimental design, it is crucial to understand the physical and chemical characteristics of this compound.

PropertyValueReference
Molecular Weight 277.32 g/mol --INVALID-LINK--
Formula C₁₆H₁₅N₅--INVALID-LINK--
CAS Number 1357349-91-7--INVALID-LINK--
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol--INVALID-LINK--
Storage Store at +4°C. Stock solutions in DMSO can be stored at 4°C.--INVALID-LINK--,[5]

Mechanism of Action

This compound exerts its effects by selectively inhibiting the kinase activity of the RET protein. This inhibition prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_inhibitor RET RET Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival SPP86 This compound SPP86->RET

Mechanism of Action of this compound

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound is a highly potent inhibitor of RET kinase. Its selectivity has been assessed against a panel of other kinases.

KinaseIC₅₀ (nM)Reference
RET 8 --INVALID-LINK--
EphA1<400[5]
FGFR1<400[5]
FGFR2<400[5]
Flt4<400[5]
Lck<400[5]
Yes<400[5]
Cellular Activity of this compound

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC₅₀ values demonstrate its selectivity for RET-driven cancer cells.

Cell LineCancer TypeKey Mutation(s)This compound IC₅₀ (µM)Reference
TPC1 Papillary Thyroid CarcinomaRET/PTC1 rearrangement~0.1-1[5]
8505C Anaplastic Thyroid CarcinomaBRAFV600E>10[5]
C643 Anaplastic Thyroid CarcinomaRASG13R>10[5]
MCF7 Breast CancerERα positiveProliferation inhibited at 1-10 µM[5]
A375 MelanomaBRAFV600E12.18 ± 2.69 (24h), 8.05 ± 2.62 (48h)[3]
A2058 MelanomaBRAFV600E17.78 ± 1.75 (24h), 12.58 ± 1.84 (48h)[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., TPC1, 8505C)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the cells for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of RET Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of RET and its downstream targets, ERK and AKT.

Materials:

  • Cancer cell lines (e.g., TPC1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RET (Tyr1062), anti-total RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Investigating RET-FAK Crosstalk

This compound can be used in combination with a FAK inhibitor (e.g., PF-573228) to study the interplay between these two kinases.[1]

Procedure:

  • Follow the procedures for cell viability or western blot assays as described above.

  • Include experimental groups with this compound alone, the FAK inhibitor alone, and a combination of both.

  • For the combination treatment, cells are co-exposed to both inhibitors at specified concentrations. A study has shown effective inhibition of RET phosphorylation in TPC1 cells with co-exposure to 1 µM this compound and 2.5 µM PF-573228 for 90 minutes.[1]

  • Analyze the effects on cell viability and the phosphorylation status of RET, FAK, and their downstream targets to understand the nature of the interaction (e.g., synergistic, additive).

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on a RET-driven cancer cell line.

cluster_assays Downstream Assays start Start: Select RET-driven and control cell lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-RET, p-ERK, p-AKT) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Assess selectivity and mechanism of action data_analysis->conclusion

References

Application Notes and Protocols for Western Blot Analysis of SPP-86 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of SPP-86, a potent and selective inhibitor of the RET tyrosine kinase. The protocols outlined below detail the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to effectively assess the impact of this compound on key signaling pathways.

Introduction

This compound is a selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1] RET activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are crucial for cellular proliferation and survival.[1] Dysregulation of RET signaling is implicated in various cancers. This compound has been shown to effectively inhibit the phosphorylation of ERK1/2 and estrogen receptor alpha (ERα), key downstream effectors of RET signaling.[1] Furthermore, treatment with this compound has been associated with a decrease in the total levels of ERα.[1] Western blot analysis is an indispensable technique to elucidate the mechanism of action of this compound by quantifying the changes in the expression and phosphorylation status of target proteins within these pathways.

Key Applications

  • Mechanism of Action Studies: Elucidate how this compound modulates RET signaling pathways.

  • Drug Efficacy and Potency Assessment: Determine the effective concentration of this compound for inhibiting target protein phosphorylation and expression.

  • Biomarker Discovery: Identify potential biomarkers to monitor the cellular response to this compound treatment.

  • Translational Research: Bridge the gap between preclinical findings and clinical applications by analyzing protein expression in relevant cell and tissue models.

I. Signaling Pathway Affected by this compound

The following diagram illustrates the signaling pathway targeted by this compound.

SPP86_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus GDNF GDNF RET RET GDNF->RET Binds MAPK_pathway MAPK Pathway RET->MAPK_pathway Activates ER ERα RET->ER SPP86 This compound SPP86->RET Inhibits ERK ERK1/2 MAPK_pathway->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes pER p-ERα ER->pER Phosphorylation pER->Proliferation Promotes Western_Blot_Workflow start Start: this compound Treated Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Quantified Protein Levels analysis->end

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation with SPP-86 and FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The aberrant activation of signaling pathways is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The REarranged during Transfection (RET) receptor tyrosine kinase and Focal Adhesion Kinase (FAK) are two key players in these processes. SPP-86 is a potent and selective inhibitor of RET kinase, while a class of drugs known as FAK inhibitors targets the kinase activity of FAK. Emerging evidence suggests a significant crosstalk between the RET and FAK signaling pathways, providing a strong rationale for their combined inhibition as a therapeutic strategy in cancer.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the synergistic effects of this compound in combination with FAK inhibitors.

Scientific Rationale for Combination Therapy

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. It is a central node in signaling cascades initiated by integrins and various growth factor receptors. The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or rearrangement, becomes a potent oncogenic driver in various cancers.

Studies have revealed a direct and reciprocal transactivation mechanism between RET and FAK. RET can directly phosphorylate FAK on activating tyrosine residues (Tyr-576/577), leading to FAK activation and downstream signaling. Conversely, FAK can phosphorylate RET, creating a positive feedback loop that enhances oncogenic signaling. This crosstalk suggests that targeting either RET or FAK alone may lead to compensatory activation of the other pathway, limiting the therapeutic efficacy of single-agent therapies. Therefore, the simultaneous inhibition of both RET with this compound and FAK with a specific inhibitor is hypothesized to result in a synergistic anti-cancer effect.

Signaling Pathway Overview

The combination of this compound and a FAK inhibitor is expected to disrupt key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates the targeted pathways.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET FAK FAK RET->FAK Integrin Integrin Integrin->FAK Activates SPP86 This compound SPP86->RET Inhibits FAKi FAK Inhibitor FAKi->FAK Inhibits FAK->RET Src Src FAK->Src Activates RAS RAS FAK->RAS PI3K PI3K FAK->PI3K Src->FAK RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Proposed signaling pathway inhibition by this compound and FAK inhibitors.

Quantitative Data Presentation

Disclaimer: The following data is representative of synergistic effects observed with FAK inhibitors in combination with other targeted agents and is provided for illustrative purposes. No specific in vitro data for the combination of this compound and a FAK inhibitor is currently available in the public domain.

Table 1: In Vitro Cell Viability (IC50) of Single Agents

Cell LineCompoundIC50 (nM)
Cancer Cell Line AThis compound50
FAK Inhibitor250
Cancer Cell Line BThis compound120
FAK Inhibitor400

Table 2: Combination Index (CI) Values for this compound and FAK Inhibitor

The synergistic, additive, or antagonistic effects of the drug combination can be quantified using the Combination Index (CI) method of Chou-Talalay.[1][2][3] CI values are interpreted as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Cell LineFa (Fraction Affected)This compound (nM)FAK Inhibitor (nM)CI ValueInterpretation
Cancer Cell Line A0.2512.562.50.85Synergy
0.50251250.60Strong Synergy
0.75502500.45Strong Synergy
Cancer Cell Line B0.25301000.90Synergy
0.50602000.72Synergy
0.751204000.58Strong Synergy

Experimental Protocols

The following are detailed protocols for key experiments to assess the combination effects of this compound and FAK inhibitors.

Experimental Workflow

cluster_workflow Experimental Workflow A Cell Culture B Drug Treatment (Single & Combination) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis (IC50, CI Calculation) C->F D->F E->F G Results & Interpretation F->G

Caption: General workflow for evaluating the combination of this compound and FAK inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a FAK inhibitor, alone and in combination.[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • FAK Inhibitor (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the FAK inhibitor in culture medium.

    • For combination studies, prepare a dose-response matrix with varying concentrations of both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using dose-response curve fitting software.

    • Calculate the Combination Index (CI) for the combination treatments using software like CompuSyn.[8]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by the drug combination.[9][10][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound, the FAK inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells.

    • For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot Analysis

This protocol is for examining the effects of the drug combination on key signaling proteins.[13][14][15][16]

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-FAK, anti-FAK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the drug combination for the desired time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control like Actin.

Conclusion

The combination of this compound and a FAK inhibitor represents a promising therapeutic strategy based on the known crosstalk between the RET and FAK signaling pathways. The provided protocols offer a framework for researchers to investigate the synergistic anti-cancer effects of this combination. By utilizing these methods, researchers can generate robust data to evaluate the potential of this combination therapy for further preclinical and clinical development.

References

Application Notes and Protocols for Long-Term Cell Culture with SPP-86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SPP-86, a potent and selective RET tyrosine kinase inhibitor, in long-term cell culture experiments. The protocols and data herein are designed to assist researchers in investigating the sustained effects of RET inhibition on various cellular processes.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the REarranged during Transfection (RET) receptor tyrosine kinase.[1] RET is a critical regulator of cellular proliferation and survival, primarily through the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1] Dysregulation of RET signaling is implicated in the pathogenesis of several cancers, making it a key therapeutic target.[2] this compound has demonstrated potent inhibition of RET activity, affecting downstream signaling cascades and cellular functions such as proliferation and survival.[1]

These notes will detail the protocols for maintaining cell lines in the presence of this compound for extended periods, assessing its long-term impact on cell viability, proliferation, and apoptosis, and provide an overview of the targeted signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cell lines.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineCancer TypeDuration of TreatmentIC50 (µM)
TPC1Thyroid Carcinoma (RET/PTC1)48 hours1.5
C643Anaplastic Thyroid Carcinoma (RASG13R)48 hours61.5
A375Melanoma24 hours12.53
A375Melanoma48 hours8.91
A2058Melanoma24 hours15.85
A2058Melanoma48 hours11.22

Table 2: Long-Term Effect of this compound on Cell Proliferation

Cell LineThis compound Concentration (µM)Treatment Duration (days)Inhibition of Proliferation (%)
TPC11.07Data not available
MCF71.07Data not available
A3755.010Data not available
A20585.010Data not available

Table 3: Induction of Apoptosis by this compound in Melanoma Cell Lines (48-hour treatment)

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
A37502.1 ± 0.5
515.3 ± 1.8
1028.7 ± 2.5
A205801.8 ± 0.4
512.9 ± 1.5
1025.4 ± 2.1

Experimental Protocols

Protocol 1: Long-Term Cell Viability and Proliferation Assay

This protocol describes a method for assessing the long-term effects of this compound on cell viability and proliferation.

Materials:

  • Selected cancer cell lines (e.g., TPC1, A375, A2058)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Sterile multi-well plates (6-well or 12-well)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells into multi-well plates at a low density to allow for long-term growth (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well for a 6-well plate). The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere and resume logarithmic growth for 24 hours.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0.1x, 1x, and 10x IC50).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle.

  • Long-Term Culture and Maintenance:

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Change the medium with freshly prepared this compound or vehicle control every 2-3 days to ensure nutrient availability and consistent inhibitor concentration.

    • At each medium change, observe and record cell morphology using a microscope.

  • Cell Counting and Viability Assessment:

    • At predetermined time points (e.g., every 48 or 72 hours for up to 14 days or longer), harvest the cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count and viability assessment using trypan blue exclusion and a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the total number of viable cells at each time point for each treatment condition.

    • Plot the cell proliferation curves (viable cell number vs. time).

    • Calculate the percentage of proliferation inhibition at each time point relative to the vehicle control.

Protocol 2: Long-Term Apoptosis Assay

This protocol details the assessment of apoptosis induction by this compound over an extended treatment period using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells cultured long-term with this compound (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • At desired time points during the long-term culture, collect both floating and adherent cells.

    • Centrifuge the cell suspension to pellet the cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

This compound exerts its effects by inhibiting the RET receptor tyrosine kinase, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The primary pathways affected are the PI3K/Akt and the RAS/MEK/ERK (MAPK) pathways.[2]

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase PI3K PI3K RET->PI3K RAS RAS RET->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SPP86 This compound SPP86->RET

Caption: RET Signaling Pathway Inhibition by this compound.

Experimental Workflow for Long-Term Cell Culture with this compound

The following diagram illustrates the general workflow for conducting long-term cell culture experiments with this compound.

Long_Term_Culture_Workflow start Start seed_cells Seed Cells at Low Density start->seed_cells adherence Allow 24h for Cell Adherence seed_cells->adherence treatment Treat with this compound (and Vehicle Control) adherence->treatment incubation Long-Term Incubation (37°C, 5% CO₂) treatment->incubation maintenance Replenish Medium with Fresh this compound every 2-3 days incubation->maintenance Continuous monitoring Monitor Cell Morphology and Confluency maintenance->monitoring data_collection Data Collection at Pre-determined Time Points monitoring->data_collection viability_assay Viability/Proliferation Assay (Cell Counting) data_collection->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) data_collection->apoptosis_assay end End viability_assay->end apoptosis_assay->end

Caption: Experimental Workflow for Long-Term this compound Treatment.

References

Measuring the Efficacy of SPP-86 in 3D Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3][4][5][6] This physiological relevance is crucial for the pre-clinical evaluation of novel therapeutic agents. SPP-86 is a potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[7] The RET signaling pathway is a critical regulator of cell proliferation and survival, primarily through the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[7] Dysregulation of RET signaling is implicated in various cancers, making it a key therapeutic target.

These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in 3D tumor spheroid models. The described methods will enable researchers to assess the impact of this compound on spheroid growth, cell viability, apoptosis, and the underlying molecular signaling pathways.

I. Spheroid Formation and Treatment

A critical first step in assessing drug efficacy in 3D models is the generation of uniform and reproducible spheroids.[8] The following protocol outlines the liquid overlay technique, a common and effective method for spheroid formation.

Protocol 1: 3D Tumor Spheroid Formation and Treatment with this compound

Materials:

  • Cancer cell line with known RET expression (e.g., TPC-1 for RET/PTC1 rearrangement)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells in complete medium to a final concentration of 2.5 x 10⁴ cells/mL.

    • Dispense 200 µL of the cell suspension into each well of a ULA 96-well plate (resulting in 5,000 cells/well).

  • Spheroid Formation:

    • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Once spheroids have reached a desired diameter (e.g., 400-500 µm), carefully remove 100 µL of medium from each well.

    • Add 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

    • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

Experimental Workflow for Spheroid Formation and Treatment

G cluster_0 Spheroid Formation cluster_1 This compound Treatment A Harvest and Count Cells B Seed Cells in ULA Plate A->B C Centrifuge and Incubate B->C D Monitor Spheroid Formation C->D E Prepare this compound Dilutions D->E Spheroids Formed F Treat Spheroids E->F G Incubate for Desired Duration F->G

Caption: Workflow for 3D spheroid formation and subsequent treatment with this compound.

II. Assessment of Spheroid Growth and Viability

The effect of this compound on tumor growth can be assessed by monitoring changes in spheroid size and quantifying cell viability.

Protocol 2: Spheroid Size Measurement

Materials:

  • Brightfield microscope with an integrated camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Acquire brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) post-treatment.

  • Using image analysis software, measure the major and minor diameters of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².

  • Normalize the spheroid volume at each time point to the initial volume at time 0.

Protocol 3: ATP-Based Cell Viability Assay

The intracellular ATP level is a reliable indicator of cell viability and metabolic activity.[9]

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • After the treatment period, equilibrate the 96-well plate containing spheroids to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Data Presentation: Spheroid Growth and Viability
This compound Conc. (nM)Spheroid Volume (mm³) at 72h (Mean ± SD)% Inhibition of GrowthCell Viability (%) at 72h (Mean ± SD)
Vehicle (0)0.15 ± 0.020100 ± 5.2
10.12 ± 0.012085.3 ± 4.1
100.08 ± 0.0146.762.1 ± 3.5
1000.04 ± 0.00573.335.8 ± 2.9
10000.02 ± 0.00386.715.2 ± 1.8

III. Evaluation of Apoptosis

To determine if the observed decrease in viability is due to programmed cell death, apoptosis can be measured using a caspase activity assay.

Protocol 4: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 3D Assay (Promega)

  • Luminometer

Procedure:

  • Following treatment with this compound, allow the 96-well plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.

  • Gently mix the contents on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence.

  • Express the results as fold change relative to the vehicle-treated control.

Data Presentation: Apoptosis Induction
This compound Conc. (nM)Caspase-3/7 Activity (Fold Change vs. Vehicle) at 48h (Mean ± SD)
Vehicle (0)1.0 ± 0.1
11.8 ± 0.2
103.5 ± 0.4
1007.2 ± 0.8
100012.5 ± 1.3

IV. Analysis of RET Signaling Pathway Inhibition

To confirm that this compound is acting on its intended target, the phosphorylation status of key proteins in the RET signaling pathway can be analyzed by Western blotting and immunofluorescence.

Protocol 5: Western Blotting of Spheroid Lysates

Materials:

  • Spheroids treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Spheroid Lysis:

    • Pool spheroids from multiple wells for each treatment condition.

    • Wash with ice-cold PBS and centrifuge at a low speed.

    • Lyse the spheroid pellet in ice-cold RIPA buffer.

    • Sonicate briefly to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Blotting and Detection:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 6: Immunofluorescence Staining of Spheroids

Immunofluorescence allows for the visualization of protein expression and localization within the 3D spheroid structure.[10][11][12][13][14]

Materials:

  • Treated spheroids in a 96-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibodies (e.g., anti-phospho-RET, anti-cleaved Caspase-3)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Fixation and Permeabilization:

    • Carefully remove the medium and fix the spheroids with 4% PFA for 1 hour at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 for 30 minutes.

  • Blocking and Staining:

    • Wash three times with PBST (PBS + 0.1% Tween-20).

    • Block with 5% BSA in PBST for 2 hours.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorophore-conjugated secondary antibodies and DAPI for 2 hours at room temperature, protected from light.

  • Imaging:

    • Wash three times with PBST.

    • Image the spheroids using a confocal microscope.

Data Presentation: Western Blot Densitometry
This compound Conc. (nM)p-RET / Total RET (Relative Density)p-ERK / Total ERK (Relative Density)p-Akt / Total Akt (Relative Density)Cleaved Caspase-3 / GAPDH (Relative Density)
Vehicle (0)1.001.001.000.10
10.750.800.850.25
100.400.450.500.60
1000.100.150.201.20
1000<0.05<0.05<0.052.50

This compound Mechanism of Action: RET Signaling Inhibition

G cluster_pathway RET Signaling Pathway RET RET Receptor PI3K PI3K RET->PI3K RAS RAS RET->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SPP86 This compound SPP86->RET Inhibits

Caption: this compound inhibits the RET receptor, blocking downstream PI3K/Akt and MAPK/ERK signaling.

V. Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the efficacy of the RET inhibitor this compound in 3D tumor spheroid models. By combining assays for spheroid growth, cell viability, apoptosis, and target engagement, researchers can gain comprehensive insights into the anti-tumor activity of this compound. These methods are essential for the pre-clinical validation of targeted therapies and can be adapted for high-throughput screening to identify novel anti-cancer compounds. The use of physiologically relevant 3D models strengthens the predictive value of in vitro studies, ultimately facilitating the translation of promising drug candidates to the clinic.

References

Troubleshooting & Optimization

SPP-86 in DMSO: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SPP-86, a potent and selective cell-permeable inhibitor of RET tyrosine kinase. Below you will find comprehensive data on its solubility and stability in Dimethyl Sulfoxide (DMSO), along with detailed protocols and troubleshooting guidance to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies.

Q2: How should I store this compound powder and its DMSO stock solutions?

A2: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, stock solutions have different storage stabilities depending on the temperature. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, aliquots can be stored at -20°C for up to one month or at 4°C for up to two weeks. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

Q3: My this compound is not dissolving well in DMSO. What should I do?

A3: Difficulty in dissolving this compound in DMSO can be due to several factors. Ensure you are using fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly impact solubility.[1][2] Gentle warming and vortexing can aid dissolution. For higher concentrations, sonication in an ultrasonic bath is recommended to achieve complete dissolution.[1]

Q4: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, it is advisable to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to avoid both precipitation and solvent-induced cellular toxicity.

Quantitative Data Summary

The solubility and stability of this compound in DMSO, as reported by various suppliers, are summarized below. These values provide a guideline for preparing stock solutions and ensuring the integrity of the compound throughout your experiments.

This compound Solubility in DMSO
SupplierReported Solubility (mg/mL)Reported Solubility (mM)Notes
MedchemExpress100 mg/mL360.59 mMRequires sonication; hygroscopic DMSO can affect solubility.[1]
Selleck Chemicals55 mg/mL198.32 mMAdvises using fresh DMSO.[2]
R&D Systems-100 mM-
Sigma-Aldrich10 mg/mL-Clear solution; warming may be required.
This compound Stability in DMSO
Storage TemperatureDurationSource
-80°C6 monthsMedchemExpress[1]
-20°C1 monthMedchemExpress[1]
4°C2 weeks-

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

G cluster_0 Preparation Workflow Start Start Equilibrate Equilibrate this compound powder and anhydrous DMSO to room temperature. Start->Equilibrate 1 Weigh Accurately weigh the desired amount of this compound powder. Equilibrate->Weigh 2 Add_Solvent Add the calculated volume of anhydrous DMSO to the vial. Weigh->Add_Solvent 3 Dissolve Vortex and/or sonicate the solution until the powder is completely dissolved. Add_Solvent->Dissolve 4 Aliquot Aliquot the stock solution into single-use vials. Dissolve->Aliquot 5 Store Store aliquots at -20°C or -80°C. Aliquot->Store 6 End End Store->End 7

This compound Stock Solution Preparation Workflow

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening.

  • Calculate the required amount of this compound and DMSO to achieve the desired stock concentration.

  • Carefully weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming (e.g., to 37°C) can also be applied if necessary.

  • Once the this compound is completely dissolved, aliquot the stock solution into single-use, tightly sealed vials to minimize contamination and degradation from freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in DMSO.

G cluster_1 Troubleshooting Logic Issue Observed Issue Compound Precipitation Inconsistent Results Cause_Precipitation Potential Cause Poor Solubility Supersaturation Issue:c->Cause_Precipitation Cause_Inconsistent Potential Cause Degradation Inaccurate Concentration Issue:d->Cause_Inconsistent Solution_Precipitation Solution Use fresh DMSO, sonicate Perform serial dilutions Cause_Precipitation:c->Solution_Precipitation:c Cause_Precipitation:p->Solution_Precipitation:p Solution_Inconsistent Solution Aliquot and store properly Verify stock concentration Cause_Inconsistent:c->Solution_Inconsistent:c Cause_Inconsistent:p->Solution_Inconsistent:p

Troubleshooting Common this compound Issues
IssuePotential CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. - Use of old or hydrated DMSO.- Insufficient agitation.- Use a fresh, unopened bottle of anhydrous DMSO.- Vortex for an extended period and sonicate the solution in an ultrasonic bath.
Precipitate forms when diluting the DMSO stock in aqueous media. - The compound's low aqueous solubility.- Rapid change in solvent polarity.- Perform a stepwise dilution of the stock solution.- Ensure the final DMSO concentration in the culture medium is minimal (ideally <0.5%).
Inconsistent or unexpected experimental results. - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate stock solution concentration.- Always aliquot stock solutions into single-use vials and store at the recommended temperature.- Prepare a fresh stock solution and verify the concentration if possible.
Cell toxicity observed in control experiments. - High concentration of DMSO in the final culture medium.- Ensure the final concentration of DMSO is at a non-toxic level for your specific cell line (typically ≤0.5%).- Include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

References

Technical Support Center: SPP-86 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPP-86, a potent and selective RET tyrosine kinase inhibitor, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase with an IC50 of 8 nM.[1][2] Its primary mechanism of action is the inhibition of RET kinase activity, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][3]

Q2: In which cell lines has this compound shown activity?

A2: this compound has been shown to effectively inhibit RET signaling in human cancer cell lines. For instance, it inhibits ERK1/2 phosphorylation in TPC1 thyroid cancer cells, which express a RET/PTC1 rearrangement.[1][4] It also inhibits GDNF/RET-induced ERα phosphorylation in MCF7 breast cancer cells.[1][4] However, it has been observed to have no effect on ERK1/2 phosphorylation in 8505C or C643 cells.[1]

Q3: What are the recommended working concentrations for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Published studies have shown effective inhibition at concentrations ranging from 0.1 µM to 10 µM.[1] For example, 1 µM of this compound effectively inhibits ERK1/2 phosphorylation in TPC1 cells, while 0.1 µM is sufficient to inhibit GDNF/RET-induced ERα phosphorylation in MCF7 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[2] For example, a stock solution of 55 mg/mL (198.32 mM) in DMSO can be prepared.[2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working dilutions, avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: No or Weak Inhibition of RET Signaling (e.g., p-ERK, p-Akt)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the IC50 in your specific cell line and assay.
Incorrect Cell Line Confirm that your cell line expresses an active and this compound-sensitive form of RET. This compound may not be effective in cell lines where the pathway is driven by mutations downstream of RET (e.g., BRAF or RAS mutations).[4]
Compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%) to avoid solvent effects.[5]
Insufficient Treatment Time Optimize the incubation time with this compound. A pre-incubation of 30-90 minutes before stimulation is often a good starting point.[4]
Technical Issues with Western Blotting Ensure complete protein transfer, use appropriate blocking buffers (e.g., BSA for phospho-antibodies), and validate primary and secondary antibodies. Phosphatase inhibitors are crucial in the lysis buffer to preserve phosphorylation states.

Logical Troubleshooting Workflow for No/Weak Inhibition

Caption: Troubleshooting workflow for lack of this compound activity.

Issue 2: High Variability in Experimental Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a consistent pipetting technique to avoid variations in cell number per well.[5]
Edge Effects in Multi-well Plates To minimize evaporation in the outer wells, which can alter compound concentrations, either avoid using these wells or fill them with sterile media or PBS.[5]
Variable Incubation Times Adhere to a strict and consistent schedule for compound addition, stimulation, and cell lysis.
Pipetting Errors When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.[5]

Experimental Protocols

Protocol 1: Inhibition of ERK1/2 Phosphorylation in TPC1 Cells

This protocol is adapted from studies demonstrating the effect of this compound on RET-driven ERK1/2 phosphorylation.[4]

Materials:

  • TPC1 cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, loading control (e.g., anti-actin)

Procedure:

  • Cell Culture: Culture TPC1 cells in standard culture medium until they reach 70-80% confluency.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 90 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Experimental Workflow for ERK1/2 Phosphorylation Assay

culture Culture TPC1 Cells (70-80% Confluency) starve Serum Starve (Overnight) culture->starve treat Treat with this compound (90 minutes) starve->treat lyse Cell Lysis treat->lyse western Western Blot Analysis (p-ERK, t-ERK) lyse->western analyze Data Analysis western->analyze

Caption: Workflow for assessing this compound's effect on ERK1/2 phosphorylation.

Protocol 2: Inhibition of GDNF-Induced ERα Phosphorylation in MCF7 Cells

This protocol is based on the investigation of this compound's effect on RET-mediated ERα phosphorylation.[4]

Materials:

  • MCF7 cells

  • Estrogen-deprived medium (phenol red-free medium with charcoal-stripped serum)

  • This compound stock solution (in DMSO)

  • GDNF (Glial cell line-derived neurotrophic factor)

  • Lysis buffer (with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-ERα (Ser167), anti-total-ERα, loading control

Procedure:

  • Estrogen Deprivation: Culture MCF7 cells in estrogen-deprived medium for at least 48 hours.

  • Serum Starvation: For the final 24 hours, switch to serum-free, phenol red-free medium.

  • This compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 30 minutes.

  • GDNF Stimulation: Add GDNF (e.g., 10 ng/mL) to the medium and incubate for an additional 30 minutes.

  • Cell Lysis and Western Blotting: Follow the same procedure as in Protocol 1, using antibodies against phospho-ERα and total ERα.

Signaling Pathway Diagrams

RET Signaling Pathway The RET receptor, upon binding to its ligand-coreceptor complex (e.g., GDNF-GFRα), dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT. This compound directly inhibits the kinase activity of RET, thus blocking these downstream signals.[6][7][8]

cluster_membrane Cell Membrane GDNF GDNF RET RET Receptor GDNF->RET GFRa GFRα GFRa->RET PI3K PI3K RET->PI3K RAS RAS RET->RAS SPP86 This compound SPP86->RET Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the RET signaling pathway.

GDNF/RET-Induced ERα Phosphorylation Pathway In certain contexts, such as in MCF7 breast cancer cells, RET signaling can lead to the phosphorylation of Estrogen Receptor Alpha (ERα), a key driver of breast cancer progression. This compound can block this crosstalk.[3][4]

GDNF GDNF RET RET Receptor GDNF->RET Downstream Downstream Kinases (e.g., MAPK, Akt) RET->Downstream SPP86 This compound SPP86->RET Inhibits ERa ERα Downstream->ERa Phosphorylates pERa p-ERα (Ser167) ERa->pERa Gene_Transcription Gene Transcription pERa->Gene_Transcription

Caption: Inhibition of RET-mediated ERα phosphorylation by this compound.

References

Technical Support Center: Optimizing SPP-86 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel compound SPP-86 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell line?

A1: For a novel compound like this compound with unknown potency, it is recommended to start with a wide range of concentrations to establish a dose-response relationship. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1][2] This broad range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.[1]

Q2: How do I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[1]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker for metabolically active, viable cells.[3][4] It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experiment.[1]

Q3: How long should I incubate the cells with this compound before performing a viability assay?

A3: The optimal incubation time depends on the anticipated mechanism of action of this compound and the doubling time of your specific cell line.[2] A standard starting point is to test a few different time points, such as 24, 48, and 72 hours, to determine the most appropriate duration for observing an effect.[1][2]

Q4: Why is a vehicle control important, and what should I use?

A4: A vehicle control is essential to ensure that any observed effects on cell viability are due to this compound itself and not the solvent used to dissolve it.[5] The most common solvent for novel compounds is dimethyl sulfoxide (DMSO). The vehicle control wells should be treated with the same volume of solvent as the wells receiving the highest concentration of this compound. It is critical to keep the final solvent concentration consistent across all wells and at a non-toxic level, typically below 0.5% for DMSO.[6]

Q5: What could a bell-shaped dose-response curve indicate?

A5: An unexpected bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be due to several factors. These may include off-target effects at high concentrations or the compound precipitating out of the solution at higher doses, reducing its effective concentration.[1] It is recommended to visually inspect the wells for any signs of precipitation and to test a narrower concentration range.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.[1]

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells for "vehicle control" (medium with solvent) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.[7]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a 48-hour MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean)Standard Deviation% Viability (Relative to Vehicle)
0 (Vehicle Control)1.250.08100%
0.011.220.0797.6%
0.11.150.0992.0%
10.880.0670.4%
100.610.0548.8%
1000.240.0319.2%

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Cell Viability Assays

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Pipetting errors, especially with small volumes.- Uneven cell seeding due to clumping.- "Edge effects" in the 96-well plate.- Use calibrated pipettes and consider serial dilutions to avoid pipetting very small volumes.[6]- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.[1]
Low signal or no response to this compound - The tested concentrations are too low.- The incubation time is too short for the effect to manifest.[2]- this compound precipitated out of the solution.- The cell line is resistant to this compound.- Test a higher and broader concentration range.[7]- Perform a time-course experiment (e.g., 24, 48, 72 hours).[1]- Verify the solubility of this compound in your culture medium.- Consider testing a different, potentially more sensitive, cell line.
High cell death in all wells, including controls - Solvent (e.g., DMSO) toxicity.[6]- Microbial contamination of cell cultures (e.g., mycoplasma).- Cells were seeded at too low a density or are unhealthy.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and run a solvent-only control.[6]- Regularly test cultures for contamination.- Optimize cell seeding density and ensure cells are healthy and in the exponential growth phase before starting the experiment.
Unexpected bell-shaped dose-response curve - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Investigate potential off-target effects.[1]- Visually inspect for precipitation and test a narrower concentration range.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_cells Prepare Healthy Cell Culture (Exponential Growth Phase) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_spp86 Prepare this compound Stock & Vehicle Solutions treat_cells Treat with Serial Dilutions of this compound prep_spp86->treat_cells seed_plate->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Calculate % Viability & Plot Dose-Response read_plate->analyze_data determine_ic50 Determine IC50 & Optimal Concentration analyze_data->determine_ic50

Caption: Workflow for optimizing this compound concentration.

troubleshooting_tree start Unexpected Viability Result q1 High Variability Between Replicates? start->q1 q2 No Effect Observed? q1->q2 No sol1 Check Pipetting Technique Ensure Homogenous Cell Suspension Use Inner Wells q1->sol1 Yes q3 High Cytotoxicity in Controls? q2->q3 No sol2 Increase Concentration Range Increase Incubation Time Check Compound Solubility q2->sol2 Yes sol3 Verify Solvent Concentration (<0.5%) Check for Contamination Optimize Seeding Density q3->sol3 Yes end_node Re-run Experiment q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for viability assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus SPP86 This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) SPP86->RTK Inhibits? PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits CytoC Cytochrome c BaxBak->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis

Caption: Hypothetical PI3K/Akt pro-survival pathway.

References

Technical Support Center: SPP-86 Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RET kinase inhibitor, SPP-86. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments with cancer cells.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase, with an IC50 of 8 nM.[1][2] It is a cell-permeable compound used in in vitro and in vivo studies.[2]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for RET, it has been shown to exhibit inhibitory activity against other kinases at sub-micromolar concentrations. These include EphA1, FGFR1, Flt4, Lck, and Yes. Researchers should consider these off-target effects when interpreting experimental results.

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-tumor effects in several cancer cell lines, most notably in melanoma cell lines A375 and A2058.[3] It has also been shown to inhibit proliferation in HCT 116 (colon carcinoma) and TPC1 (thyroid cancer) cells. Additionally, its effects on RET signaling have been studied in MCF7 breast cancer cells.[2]

Q4: What is the mechanism of action of this compound in cancer cells?

A4: this compound exerts its anti-tumor effects through multiple mechanisms. It induces apoptosis and DNA damage, inhibits cell proliferation, and suppresses the PI3K/AKT signaling pathway.[4] Furthermore, this compound has been shown to inhibit autophagy, which contributes to its cytotoxicity in melanoma cells.[5]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in DMSO up to 55 mg/mL (198.32 mM).[1] For long-term storage, it is recommended to store the stock solution at -20°C. For frequent use, a stock solution at 4°C is acceptable.[6] It is advisable to use fresh DMSO, as moisture can reduce solubility.[1]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Q: My IC50 value for this compound in A375 cells is significantly different from published values.

A: Discrepancies in IC50 values can arise from several factors:

  • Cell Density: Ensure you have optimized the cell seeding density. A non-linear relationship between cell number and signal can affect IC50 determination.

  • Incubation Time: IC50 values are time-dependent. Ensure your incubation time with this compound is consistent with the literature you are comparing to (e.g., 24h vs. 48h).[3][7]

  • Reagent Concentration and Incubation: The concentration of the viability reagent (e.g., MTT) and the incubation time for color development can impact results. Follow the manufacturer's protocol closely.[6]

  • Solvent Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and is not causing cytotoxicity.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded.

Q: I am observing inconsistent results between replicate wells in my cell viability assay.

A: This can be due to:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipetting technique is crucial.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outermost wells for experimental data.

  • Incomplete Solubilization: For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.[6]

  • Pipetting Errors: Use calibrated pipettes and be precise with all liquid handling steps.

Western Blot Analysis (p-PI3K, p-AKT, LC3)

Q: I cannot detect a decrease in p-AKT levels after this compound treatment in A375 or A2058 cells.

A: Several factors could be at play:

  • Suboptimal Treatment Conditions:

    • Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your cell line and treatment duration. A dose-response experiment is recommended.[4]

    • Time Course: The inhibition of p-AKT may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the effect.

  • Sample Preparation:

    • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.[4]

    • Rapid Lysis: Perform cell lysis on ice and work quickly to minimize enzymatic activity.

  • Western Blot Protocol:

    • Antibody Quality: Ensure your primary antibody against p-AKT is validated and working correctly. Include a positive control if possible.

    • Blocking Agent: For phospho-proteins, BSA is often preferred over milk as a blocking agent, as milk contains phosphoproteins that can increase background.

    • Loading Amount: Load sufficient protein (typically 20-40 µg) to ensure detectable levels of the target protein.

Q: My LC3-II band does not change or increases after this compound treatment, making it difficult to interpret autophagy inhibition.

A: Interpreting LC3-II levels requires careful experimental design. An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. To confirm autophagy inhibition by this compound:

  • Perform an Autophagy Flux Assay: This is the gold standard for measuring autophagic activity. Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

    • If this compound inhibits autophagy, you will see a smaller increase in LC3-II accumulation in the presence of the lysosomal inhibitor compared to the control.

    • If this compound were to induce autophagy, you would see a significant accumulation of LC3-II in the presence of the lysosomal inhibitor.

  • Monitor p62/SQSTM1 levels: p62 is a protein that is degraded by autophagy. An accumulation of p62 is indicative of autophagy inhibition.[5]

Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I am not observing a significant increase in apoptosis after this compound treatment.

A: Consider the following:

  • Treatment Duration and Concentration: Apoptosis is a late event. You may need to treat the cells for a longer duration (e.g., 48 hours) or with a higher concentration of this compound to see a significant effect.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells may show higher background apoptosis.

  • Assay Protocol:

    • Collect Supernatant: Apoptotic cells can detach and float in the culture medium. It is crucial to collect both the adherent and floating cells for analysis.[8]

    • Gentle Handling: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.

    • Compensation: If using flow cytometry, ensure proper compensation is set between the Annexin V and PI channels to avoid spectral overlap.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48h
A375Melanoma12.18 ± 2.698.05 ± 2.62
A2058Melanoma17.78 ± 1.7512.58 ± 1.84
TPC1Thyroid CarcinomaNot explicitly statedNot explicitly stated
HCT 116Colon CarcinomaNot explicitly statedNot explicitly stated
MCF7Breast CancerNot explicitly statedNot explicitly stated

Data for A375 and A2058 cells were obtained from a study by Zhang et al.[3] this compound has an in vitro IC50 of 8 nM for the RET kinase.[1][2]

Table 2: Known Kinase Targets of this compound

KinasePotency
RETIC50 = 8 nM[1][2]
EphA1Inhibited at <0.4 µM
FGFR1Inhibited at <0.4 µM
Flt4Inhibited at <0.4 µM
LckInhibited at <0.4 µM
YesInhibited at <0.4 µM

Detailed Experimental Protocols

Cell Culture of A375 and A2058 Melanoma Cells
  • Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Culture Medium: Culture A375 and A2058 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.[9]

MTT Cell Viability Assay
  • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[10]

  • This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Western Blot for p-AKT and LC3
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with this compound for the desired time and concentration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[8][11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Workflows

SPP86_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET PI3K PI3K RET->PI3K Off_Targets Off-Targets (EphA1, FGFR1, Flt4, Lck, Yes) SPP86 This compound SPP86->RET Inhibits SPP86->Off_Targets Inhibits SPP86->PI3K Inhibits Autophagy_Machinery Autophagy Machinery SPP86->Autophagy_Machinery Inhibits Apoptosis Apoptosis SPP86->Apoptosis Induces DNA_Damage DNA Damage SPP86->DNA_Damage Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes Autophagy_Machinery->Proliferation Supports

Caption: this compound inhibits RET and other kinases, leading to downstream effects on cellular processes.

Experimental_Workflow_SPP86 cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells 1. Culture Cancer Cells (e.g., A375, A2058) Prepare_SPP86 2. Prepare this compound Stock (in DMSO) Treat_Cells 3. Treat Cells with this compound (Dose-response & Time-course) Prepare_SPP86->Treat_Cells Viability Cell Viability (MTT/MTS Assay) Treat_Cells->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Treat_Cells->Apoptosis_Assay Western_Blot Protein Analysis (Western Blot) Treat_Cells->Western_Blot Autophagy Autophagy Flux (LC3 Turnover) Treat_Cells->Autophagy IC50 Calculate IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Levels (p-AKT, LC3-II) Western_Blot->Protein_Quant Flux_Analysis Analyze Autophagy Flux Autophagy->Flux_Analysis

Caption: A typical experimental workflow for investigating the effects of this compound on cancer cells.

References

Troubleshooting inconsistent results with SPP-86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using SPP-86, a novel and selective inhibitor of the Serine/Threonine Kinase 1 (STK1).

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage

  • Q1: How should this compound be stored?

    • A: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Q2: I am having trouble dissolving this compound.

    • A: this compound can be challenging to dissolve directly in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[1] For cellular assays, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[1] Gentle warming or brief sonication can also help with dissolution.[1]

In Vitro Kinase Assays

  • Q3: My in vitro kinase assay shows no inhibition with this compound, but it works in cell-based assays.

    • A: This discrepancy can arise from several factors. One possibility is that the ATP concentration in your in vitro assay is too high, which can be a common issue when working with ATP-competitive inhibitors.[2][3] It is advisable to use an ATP concentration that is close to the Km value for the kinase.[4] Another potential issue could be the presence of components in the cell culture medium, such as serum, that might be affecting the compound's activity in vitro.[3]

  • Q4: I am observing high background signal in my kinase assay.

    • A: High background can be due to autophosphorylation of the kinase, especially at high enzyme concentrations.[4] It's also important to consider that some assay formats, like luciferase-based assays that measure ATP consumption, can be prone to interference from compounds that also inhibit luciferase.[5]

Cell-Based Assays

  • Q5: I am seeing inconsistent results in my cell viability assays.

    • A: High variability in cell viability assays can be caused by several factors including uneven cell seeding, edge effects in multi-well plates, and inconsistent incubation times.[1][6] To minimize variability, ensure you have a homogenous cell suspension before plating and consider not using the outer wells of the plate.[1]

  • Q6: My Western blot results for downstream targets of STK1 are not showing the expected changes after this compound treatment.

    • A: Western blotting can be a complex technique with many potential pitfalls. If you are not seeing the expected results, it could be due to a number of reasons, from issues with protein prep and degradation to problems with antibody concentrations and blocking.[7][8][9] It's important to ensure that your lysis buffer is appropriate for your target protein and that you are using a sufficient amount of protein for your blot.[8][9] You may also need to optimize your primary and secondary antibody concentrations.[8][9][10]

  • Q7: I am concerned about potential off-target effects of this compound.

    • A: While this compound is designed to be a selective inhibitor, off-target effects are a possibility with any kinase inhibitor.[11] It is always good practice to include appropriate controls in your experiments to help rule out off-target effects. This could include using a structurally unrelated inhibitor for the same target, or testing the effect of this compound in a cell line that does not express STK1.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against STK1 and a panel of related kinases.

Kinase TargetIC50 (nM)Assay Type
STK1 15 In vitro kinase assay
STK25,200In vitro kinase assay
STK3>10,000In vitro kinase assay
PKA8,500In vitro kinase assay
PKC>10,000In vitro kinase assay

Experimental Protocols

In Vitro STK1 Kinase Assay

  • Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Set up the kinase reaction: In a 96-well plate, combine the STK1 enzyme, the substrate peptide, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiate the reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at the Km for STK1.

  • Incubate: Allow the reaction to proceed at 30°C for 60 minutes.

  • Stop the reaction: Terminate the reaction by adding a stop solution containing EDTA.

  • Detect phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP.[12]

Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 72 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualizations

STK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STK1 STK1 Receptor->STK1 Activates DownstreamKinase Downstream Kinase STK1->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellGrowth Cell Growth & Proliferation GeneExpression->CellGrowth Leads to SPP86 This compound SPP86->STK1 Inhibits

Caption: Simplified STK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits cancer cell growth invitro In Vitro Kinase Assay (Determine IC50) start->invitro cell_culture Cell Culture (Cancer Cell Line) start->cell_culture data_analysis Data Analysis invitro->data_analysis treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Analyze STK1 pathway) treatment->western viability->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Logic start Inconsistent Results with this compound check_reagent Check this compound: - Proper storage? - Correct dilution? start->check_reagent check_assay Assay Type? check_reagent->check_assay invitro In Vitro Assay check_assay->invitro In Vitro cellular Cell-Based Assay check_assay->cellular Cellular check_atp Check ATP concentration (should be near Km) invitro->check_atp check_cells Check Cell Health: - Passage number? - Contamination? cellular->check_cells check_protocol Review Protocol: - Consistent timing? - Edge effects? cellular->check_protocol resolve Problem Resolved check_atp->resolve check_cells->resolve check_protocol->resolve

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

Impact of serum concentration on SPP-86 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the RET kinase inhibitor, SPP-86.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, cell-permeable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of RET kinase activity, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1][3]

Q2: In which cell lines has this compound shown activity?

This compound has been shown to effectively inhibit RET signaling and proliferation in thyroid cancer cell lines expressing the RET/PTC1 rearrangement, such as TPC1 cells.[1][3][4] It has also demonstrated inhibitory effects on RET signaling in MCF7 breast cancer cells.[3][4]

Q3: What is the reported IC50 value for this compound against RET kinase?

The reported half-maximal inhibitory concentration (IC50) for this compound against RET tyrosine kinase is 8 nM in biochemical assays.[1][2]

Q4: How does serum concentration in cell culture media affect the apparent activity of this compound?

The presence of serum in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum proteins, particularly human serum albumin (HSA), can bind to small molecules, thereby reducing the free concentration of the inhibitor available to interact with its target kinase.[5][6] This sequestration effect can lead to an increase in the observed IC50 value in cell-based assays compared to biochemical assays.[5] It is crucial to consider and optimize serum concentration during experimental design.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Higher than expected IC50 value in cell-based assays Serum Protein Binding: Components of fetal bovine serum (FBS) or other sera can bind to this compound, reducing its effective concentration.[5][6]- Conduct experiments in low-serum (e.g., 0.1-0.5% FBS) or serum-free media after an initial cell attachment period. - If serum is required, maintain a consistent concentration across all experiments for comparable results. - Perform serum-shift assays to quantify the impact of serum on this compound potency (see Table 1).
High Cell Density: A high density of cells can lead to a higher concentration of the target protein (RET), requiring more inhibitor to achieve the same level of inhibition.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Ensure consistent cell numbers across all wells and experiments.
ATP Competition: In vitro kinase assays are sensitive to ATP concentration. Since most kinase inhibitors are ATP-competitive, variations in ATP levels will affect IC50 values.[7][8]- For biochemical assays, use an ATP concentration close to the Km value for the RET kinase to ensure accurate and comparable IC50 determination.[8]
Variability between replicate wells Inaccurate Pipetting: Small volumes of concentrated inhibitor solutions can be difficult to pipette accurately.- Use calibrated pipettes and appropriate tips. - Prepare intermediate dilutions of this compound to work with larger, more manageable volumes.
Incomplete Solubilization: this compound may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media.- Ensure the DMSO stock solution is fully dissolved. Gentle warming or vortexing can aid dissolution. - When diluting into aqueous buffers, add the DMSO stock to the buffer with gentle mixing to avoid precipitation.
No observable effect of this compound on downstream signaling (e.g., p-ERK, p-Akt) Incorrect Cell Model: The chosen cell line may not have a constitutively active or ligand-inducible RET signaling pathway.- Confirm that your cell line expresses the RET receptor and that the pathway is active under your experimental conditions. - Use a positive control cell line known to be sensitive to RET inhibition, such as TPC1.[4]
Insufficient Incubation Time: The time of exposure to this compound may not be sufficient to observe a significant reduction in the phosphorylation of downstream targets.- Perform a time-course experiment to determine the optimal incubation time for inhibiting RET signaling in your specific cell model.
Sub-optimal Antibody Performance: The antibodies used for detecting phosphorylated proteins may not be specific or sensitive enough.- Validate the specificity of your primary antibodies using appropriate controls (e.g., positive and negative control cell lysates). - Optimize antibody concentrations and incubation times for western blotting or other detection methods.

Data Presentation

Table 1: Illustrative Impact of Serum Concentration on this compound IC50 in TPC1 Cells

This table provides an example of how the IC50 of this compound might shift in the presence of varying concentrations of Fetal Bovine Serum (FBS) in a cell-based proliferation assay. The data is illustrative and intended to highlight the importance of considering serum effects.

FBS Concentration (%)Apparent IC50 (nM)Fold Shift (vs. 0.1% FBS)
0.1151.0
1453.0
518012.0
1045030.0

Note: This data is hypothetical and serves as an example of the expected trend based on the principles of serum protein binding of small molecule inhibitors.

Experimental Protocols

Protocol 1: RET Kinase Activity/Inhibition Assay (Biochemical)

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against purified RET kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant human RET kinase

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • This compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of RET kinase in kinase assay buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at the Km for RET.

  • Assay Reaction:

    • To each well of the microplate, add the this compound dilution or vehicle control (DMSO in buffer).

    • Add the RET kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Incubate as recommended by the reagent manufacturer to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for RET Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on RET autophosphorylation in a cellular context using Western blotting.

Materials:

  • TPC1 cells (or another suitable cell line expressing active RET)

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in 100% DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RET (e.g., Tyr1062), anti-total-RET, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate TPC1 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells by incubating them in a low-serum medium (e.g., 0.1% FBS) for 12-24 hours.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total RET and the loading control.

    • Quantify the band intensities using image analysis software. Normalize the phospho-RET signal to the total RET signal and the loading control.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GDNF GDNF GFRα GFRα GDNF->GFRα RET_receptor RET Receptor GFRα->RET_receptor Activation PI3K PI3K RET_receptor->PI3K RAS RAS RET_receptor->RAS SPP86 This compound SPP86->RET_receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->Reagent_Prep Assay_Setup Add this compound and Enzyme to Plate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate for Inhibitor Binding Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate/ATP Pre_incubation->Reaction_Start Incubation Incubate at Constant Temperature Reaction_Start->Incubation Detection Add Detection Reagent (e.g., Luminescence) Incubation->Detection Read_Plate Measure Signal (Luminometer) Detection->Read_Plate Data_Analysis Analyze Data and Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem High IC50 in Cell-Based Assay Check_Serum Is Serum Present? Problem->Check_Serum Reduce_Serum Reduce Serum Concentration or Perform Serum-Shift Assay Check_Serum->Reduce_Serum Yes Check_Density Is Cell Density Optimized? Check_Serum->Check_Density No Reduce_Serum->Check_Density Optimize_Density Optimize Seeding Density Check_Density->Optimize_Density No Other_Factors Investigate Other Factors (e.g., Compound Stability) Check_Density->Other_Factors Yes Optimize_Density->Other_Factors

References

SPP-86 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "SPP-86," for illustrative purposes. The data and protocols are representative examples for a small molecule kinase inhibitor and should be adapted for specific, real-world compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is of high purity (≥99.9%) and stored under desiccating conditions to prevent water absorption, which can affect the stability of this compound. For aqueous working solutions, further dilute the DMSO stock in a buffer appropriate for your assay, ensuring the final DMSO concentration is below 0.5% to avoid solvent-induced artifacts in biological assays.

Q2: I observe precipitation in my this compound stock solution after storage at -20°C. What should I do?

Precipitation of this compound from concentrated DMSO stocks upon freeze-thaw cycles is a known issue. To resolve this, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. To prevent this from recurring, we recommend preparing smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles. Storing aliquots at -80°C can also improve long-term stability and reduce precipitation.

Q3: My experimental results show a gradual loss of this compound activity over the course of a multi-day experiment. What could be the cause?

This compound is known to be susceptible to degradation in aqueous solutions at physiological pH and temperature. The primary degradation pathway is hydrolysis. For experiments lasting longer than 24 hours, it is advisable to add freshly diluted this compound to the experimental medium daily. If this is not feasible, consider conducting a preliminary stability study in your specific cell culture medium to determine the rate of degradation and adjust your experimental design accordingly.

Q4: Is this compound sensitive to light?

Yes, this compound exhibits some photosensitivity. Prolonged exposure to direct light, especially UV wavelengths, can lead to photodegradation. We recommend handling the compound and its solutions under subdued light conditions. Use amber-colored vials or wrap tubes in aluminum foil for storage and during experimental procedures to minimize light exposure.

Troubleshooting Guides

Issue: Inconsistent IC50 values for this compound in kinase assays.
Possible Cause Recommended Action
Degradation of this compound stock solution Prepare fresh aliquots from a new vial of lyophilized powder. Perform a quality control check, such as HPLC, to assess the purity of the stock.
Inaccurate serial dilutions Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilution series for each experiment.
Variability in assay components Ensure consistent concentrations of enzyme, substrate, and ATP in all wells. Use a master mix to minimize pipetting errors.
Precipitation of this compound at high concentrations Visually inspect the highest concentration wells for any signs of precipitation. If observed, consider lowering the top concentration or using a different solvent system if compatible with the assay.
Issue: Unexpected cytotoxicity observed in cell-based assays.
Possible Cause Recommended Action
High final DMSO concentration Ensure the final concentration of DMSO in the culture medium is below 0.5%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity.
Degradation product is cytotoxic As this compound can degrade in aqueous media, a degradation product may be responsible for the observed toxicity. Try to minimize the exposure time of the cells to the compound or replenish with fresh compound during the experiment.
Off-target effects of this compound The observed cytotoxicity may be an inherent property of the compound. Perform dose-response and time-course experiments to characterize the cytotoxic profile.

Quantitative Data Summary

Table 1: Stability of this compound in Different Solvents at Various Temperatures
SolventTemperaturePurity after 1 weekPurity after 4 weeks
DMSO-80°C>99%>99%
DMSO-20°C>99%98%
DMSO4°C98%95%
Ethanol-20°C97%92%
PBS (pH 7.4)37°C85% (after 24h)Not recommended
Table 2: Forced Degradation of this compound under Stress Conditions
ConditionDurationDegradation (%)Major Degradant(s) Formed
0.1 M HCl24 hours15%Hydrolysis product 1
0.1 M NaOH24 hours40%Hydrolysis product 2
3% H₂O₂24 hours25%Oxidation product 1
UV Light (254 nm)48 hours30%Photodegradation product 1
Heat (80°C)72 hours18%Thermal degradant 1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: Lyophilized this compound, anhydrous DMSO (≥99.9%), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Dispense the stock solution into smaller, single-use aliquots in amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials: 10 mM this compound in DMSO, phosphate-buffered saline (PBS, pH 7.4), HPLC system with a C18 column.

  • Procedure:

    • Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in PBS (pH 7.4).

    • Incubate the solution at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot by HPLC to determine the peak area of the parent this compound compound.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

cluster_pathway Hypothetical Signaling Pathway for this compound GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseA Kinase A GFR->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation SPP86 This compound SPP86->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

cluster_workflow Experimental Workflow for Stability Testing start Prepare 100 µM this compound in Aqueous Buffer incubate Incubate at 37°C start->incubate sample Withdraw Aliquots at Time Points (0, 2, 4... 24h) incubate->sample analyze HPLC Analysis sample->analyze calculate Calculate % Remaining This compound analyze->calculate plot Plot % Remaining vs. Time calculate->plot end Determine Degradation Rate plot->end

Caption: Workflow for assessing the stability of this compound in an aqueous solution.

cluster_troubleshooting Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results q1 Is the stock solution old or repeatedly freeze-thawed? start->q1 a1_yes Prepare Fresh Stock from Lyophilized Powder q1->a1_yes Yes q2 Are serial dilutions accurate? q1->q2 No end Re-run Assay a1_yes->end a2_yes Calibrate Pipettes and Prepare Fresh Dilutions q2->a2_yes Yes q3 Is precipitation observed? q2->q3 No a2_yes->end a3_yes Lower Top Concentration or Change Solvent q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical troubleshooting guide for inconsistent IC50 values of this compound.

Cell line-specific responses to SPP-86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SPP-86. All information is presented in a clear question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective cell-permeable inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase, with an in vitro IC50 of 8 nM.[1] Its primary mechanism of action involves the inhibition of RET, which in turn affects downstream signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[1]

Q2: In which cancer types has this compound shown potential efficacy?

This compound has demonstrated potential as a therapeutic agent in several cancer types, including melanoma, thyroid cancer, and endocrine-resistant breast cancer.[1][2]

Q3: How does this compound induce cell death in cancer cells?

In melanoma cells, this compound has been shown to trigger apoptosis (programmed cell death) and activate the DNA damage response. This is achieved through the suppression of autophagy and the PI3K/AKT signaling pathway.[3]

Q4: Is the response to this compound consistent across all cell lines?

No, the response to this compound is highly cell line-specific and often depends on the genetic background of the cells, particularly the status of the RET proto-oncogene and its downstream signaling components. For instance, this compound effectively inhibits ERK1/2 phosphorylation in TPC1 thyroid cancer cells, which express a RET/PTC1 rearrangement, but has no effect on ERK1/2 phosphorylation in 8505C or C643 thyroid cancer cells that harbor BRAF and RAS mutations, respectively.[2][4]

Troubleshooting Guide

Q5: I am not observing the expected decrease in cell viability in my experiments. What could be the reason?

Several factors could contribute to a lack of response. Please consider the following:

  • Cell Line Specificity: As mentioned, this compound has cell line-specific effects. Ensure that the cell line you are using has a targetable RET pathway. For example, cells with RET fusions or activating mutations are more likely to be sensitive.

  • Drug Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Treatment Duration: The duration of treatment can influence the observed effect. For some cell lines, a longer incubation time may be necessary to observe a significant decrease in viability.

  • Drug Stability: Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q6: My Western blot results for p-AKT or p-ERK are inconsistent after this compound treatment. What should I check?

Inconsistent Western blot results can be due to several technical aspects:

  • Timing of Lysate Collection: The phosphorylation status of signaling proteins can change rapidly. It is important to harvest cell lysates at the optimal time point after this compound treatment. A time-course experiment is recommended.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Q7: I am having trouble detecting apoptosis in my cells treated with this compound. What can I do?

  • Apoptosis Assay Method: The choice of apoptosis assay can be critical. Annexin V/Propidium Iodide staining followed by flow cytometry is a robust method. Ensure you are collecting both floating and adherent cells for the analysis.

  • Time Point: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the peak of apoptotic activity after this compound treatment.

  • Drug Concentration: The concentration of this compound used should be sufficient to induce apoptosis in your specific cell line, as determined by your dose-response experiments.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A375Melanoma24 h12.18 ± 2.69[3]
A375Melanoma48 h8.05 ± 2.62[3]
A2058Melanoma24 h17.78 ± 1.75[3]
A2058Melanoma48 h12.58 ± 1.84[3]
MCF7Breast CancerNot Specified1.0[5]

Table 2: Differential Effect of this compound on ERK1/2 Phosphorylation in Thyroid Cancer Cell Lines

Cell LineRET StatusEffect of this compound (1 µM) on p-ERK1/2Reference
TPC1RET/PTC1 rearrangementInhibition[2][4]
8505CBRAF V600ENo effect[2][4]
C643RAS G13RNo effect[2][4]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of PI3K/AKT Pathway
  • Seed cells and treat with this compound as required.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SPP86_Melanoma_Pathway SPP86 This compound RET RET SPP86->RET inhibits Autophagy Autophagy SPP86->Autophagy suppresses Apoptosis Apoptosis SPP86->Apoptosis induces DNA_Damage DNA Damage Response SPP86->DNA_Damage activates PI3K PI3K RET->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Autophagy->Cell_Proliferation promotes

Caption: this compound mechanism in melanoma cells.

SPP86_Thyroid_Pathway cluster_TPC1 TPC1 Cells (RET/PTC1) cluster_8505C_C643 8505C (BRAF V600E) & C643 (RAS G13R) Cells SPP86_TPC1 This compound RET_PTC1 RET/PTC1 SPP86_TPC1->RET_PTC1 inhibits MAPK_TPC1 MAPK Pathway (p-ERK) RET_PTC1->MAPK_TPC1 Proliferation_TPC1 Proliferation MAPK_TPC1->Proliferation_TPC1 SPP86_other This compound BRAF_RAS BRAF/RAS (mutant) SPP86_other->BRAF_RAS no effect MAPK_other MAPK Pathway (p-ERK) BRAF_RAS->MAPK_other Proliferation_other Proliferation MAPK_other->Proliferation_other

Caption: Differential response to this compound in thyroid cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (e.g., p-AKT, p-ERK) treatment->western end End: Data Analysis viability->end apoptosis->end western->end

Caption: General experimental workflow for this compound evaluation.

References

Interpreting unexpected phenotypes with SPP-86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SPP-86, a potent and selective inhibitor of the RET tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable small molecule inhibitor that potently and selectively targets the REarranged during Transfection (RET) receptor tyrosine kinase.[1] It has an in vitro IC50 of 8 nM for RET kinase.[1]

Q2: What are the known downstream signaling pathways affected by this compound?

This compound inhibits RET-mediated activation of several key downstream signaling pathways that are crucial for cellular proliferation and survival. These include the MAPK/ERK and PI3K/Akt pathways.[1][2][3]

Q3: In which cell lines has this compound shown efficacy?

This compound has been shown to inhibit MAPK signaling and proliferation in thyroid cancer cell lines expressing the RET/PTC1 fusion oncoprotein (TPC1 cells).[3][4] It is less effective in cell lines with downstream mutations like BRAF V600E (8505C cells) or RAS G13R (C643 cells), highlighting its selectivity for RET.[3][4] this compound also inhibits RET signaling in MCF7 breast cancer cells.[3][4] More recently, it has been shown to induce apoptosis in melanoma cell lines.[5][6]

Q4: What are some potential off-target effects or unexpected phenotypes observed with RET inhibitors in general?

While this compound is a selective RET inhibitor, broader class effects of RET inhibitors can sometimes lead to unexpected phenotypes. In clinical settings, selective RET inhibitors have been associated with hypertension and cutaneous toxicities (like skin rashes), which could be due to effects on other kinases or signaling pathways.[7][8] In a research context, this could manifest as unexpected changes in cell morphology, viability, or signaling in cell lines not known to be RET-dependent.

Q5: How should I prepare and store this compound?

For experimental use, this compound can be dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[4][9] This stock solution should be stored at 4°C for short-term use or -20°C for long-term storage.[9] Working solutions should be freshly diluted in cell culture medium just prior to use, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.[10]

Troubleshooting Unexpected Phenotypes

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: No or low inhibition of RET phosphorylation or downstream signaling.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported effective concentrations range from 0.1 µM to 10 µM.[1][9]

  • Possible Cause 2: Cell Line Insensitivity.

    • Troubleshooting: Confirm that your cell line has an active RET signaling pathway. The presence of downstream mutations (e.g., in RAS or BRAF) can render the cells insensitive to RET inhibition.[3] Sequence the relevant genes in your cell line to rule out such mutations.

  • Possible Cause 3: Crosstalk with other signaling pathways.

    • Troubleshooting: In some cellular contexts, there may be crosstalk between RET and other kinases, such as Focal Adhesion Kinase (FAK).[3] Co-treatment with an inhibitor of the interacting pathway (e.g., a FAK inhibitor like PF573228) may be necessary to observe significant inhibition of RET phosphorylation.[3][6]

Issue 2: Unexpected Cytotoxicity in Control Cell Lines.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration of this compound to the minimum effective dose. To identify potential off-target kinases, consider performing a kinome profiling assay.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability.[10]

  • Possible Cause 3: Compound Purity.

    • Troubleshooting: Impurities from the synthesis of this compound could be causing cytotoxicity. Verify the purity of your this compound compound using analytical methods like HPLC-MS.[10]

Issue 3: Variability in Experimental Replicates.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting: Maintain consistent cell passage numbers, seeding densities, and serum concentrations across experiments. Starve cells of serum for a consistent period before treatment to reduce baseline signaling activity.

  • Possible Cause 2: Pipetting and Dilution Errors.

    • Troubleshooting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Use calibrated pipettes and perform dilutions carefully.

  • Possible Cause 3: Edge Effects in Multi-well Plates.

    • Troubleshooting: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and variability. Avoid using the outermost wells for critical experiments or fill them with sterile PBS or media to minimize evaporation.[11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines

Cell LineCancer TypeKey MutationEffect of this compoundEffective ConcentrationReference
TPC1Thyroid CarcinomaRET/PTC1 fusionInhibition of ERK1/2 phosphorylation and cell proliferation0.1 - 10 µM[3]
8505CThyroid CarcinomaBRAF V600ENo significant effect on ERK1/2 phosphorylationNot Applicable[1][3]
C643Thyroid CarcinomaRAS G13RNo significant effect on ERK1/2 phosphorylationNot Applicable[1][3]
MCF7Breast CancerER-positiveInhibition of GDNF/RET-induced ERα, Akt, and ERK phosphorylation0.1 - 10 µM[3][9]
A375MelanomaBRAF V600EInduction of apoptosis and DNA damageNot specified[5]
A2058MelanomaBRAF V600EInduction of apoptosis and DNA damageNot specified[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of RET Pathway Inhibition

  • Cell Culture and Treatment:

    • Plate cells (e.g., TPC1 or MCF7) in 6-well plates and allow them to adhere overnight.

    • For serum starvation, replace the growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 12-24 hours.

    • Prepare fresh dilutions of this compound in the low-serum medium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 90 minutes).[9]

    • For experiments in MCF7 cells, stimulate with a RET ligand like GDNF (e.g., 10 ng/mL) for the last 30 minutes of the this compound treatment.[9]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., actin or tubulin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRa1 GDNF->GFRa1 binds RET_dimer RET Dimer GFRa1->RET_dimer activates PI3K PI3K RET_dimer->PI3K phosphorylates RAS RAS RET_dimer->RAS activates Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->RET_dimer inhibits

Caption: Canonical RET signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Starve_Cells Serum Starve (optional) Seed_Cells->Starve_Cells Add_SPP86 Add this compound Starve_Cells->Add_SPP86 Add_Ligand Add Ligand (e.g., GDNF) Add_SPP86->Add_Ligand Cell_Lysis Cell Lysis Add_Ligand->Cell_Lysis Viability_Assay Viability Assay Add_Ligand->Viability_Assay Western_Blot Western Blot Cell_Lysis->Western_Blot

Caption: General experimental workflow for assessing the effect of this compound.

References

Validation & Comparative

A Comparative Guide to SPP-86 and Other RET Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The rearranged during transfection (RET) receptor tyrosine kinase is a critical signaling protein that, when aberrantly activated, drives the growth of various cancers, including certain types of thyroid and non-small cell lung cancers.[1][2] The development of small molecule inhibitors targeting the RET kinase has therefore become a significant area of focus in oncology research. This guide provides a comparative overview of the preclinical RET kinase inhibitor SPP-86 against a panel of other RET inhibitors, including highly selective agents and multi-kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, cell-permeable inhibitor of the RET tyrosine kinase.[3] Its mechanism of action involves the inhibition of RET-induced downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[3] By blocking the kinase activity of RET, this compound effectively curtails the uncontrolled cell growth driven by oncogenic RET alterations.

The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its corresponding GFRα co-receptor. This complex then recruits RET, leading to its dimerization and autophosphorylation, which in turn activates downstream signaling cascades.

RET_Signaling_Pathway RET Signaling Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa Binds RET RET Receptor GFRa->RET Recruits & Dimerizes RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Growth Growth AKT->Growth SPP86 This compound SPP86->RET Inhibits

Figure 1: Simplified diagram of the RET signaling pathway and the inhibitory action of this compound.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable RET kinase inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, and therefore, direct comparisons between studies should be made with caution.

Table 1: In Vitro Potency of RET Kinase Inhibitors

InhibitorTypeRET IC50 (nM)Reference
This compound Selective RET 8 [3]
SelpercatinibHighly-selective RET~3 (in TPC-1 cells)[4]
PralsetinibHighly-selective RET~60-fold higher IC50 for L730V/I mutants compared to wild-type[5]
VandetanibMulti-kinase130[6]
CabozantinibMulti-kinase5.2[7]
AlectinibALK/RET4.8[8]
PonatinibMulti-kinase25.8[7]
SunitinibMulti-kinase~224 (for RET/PTC)[9]
SorafenibMulti-kinaseNot specified
LenvatinibMulti-kinaseNot specified

Table 2: Kinase Selectivity Profile of Various Inhibitors

InhibitorPrimary TargetsOther Notable Targets (IC50 in nM)Reference
This compound RET (8) EphA1, FGFR1, Flt4, Lck, Yes [10]
SelpercatinibRET[11]
PralsetinibRET
VandetanibVEGFR2 (40), RET (130)VEGFR3 (110), EGFR (500)[6]
CabozantinibRET (5.2), VEGFR2, METROS1, AXL, TIE2, KIT[7]
AlectinibALK (1.9), RET (4.8)[8]
PonatinibBCR-ABL, RET (25.8)VEGFR, PDGFR, FGFR, SRC, KIT, FLT3[7]
SunitinibVEGFR2, PDGFRβ (2)RET (~224), KIT, FLT3[9][12]
LenvatinibVEGFR1-3 (4-22)FGFR1-4, PDGFRα, KIT, RET[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of RET kinase inhibitors. For specific parameters, it is recommended to consult the original research articles.

Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the RET kinase.

Kinase_Inhibition_Assay cluster_reagents Reagents cluster_procedure Procedure RET_Enzyme Recombinant RET Kinase Incubation Incubate reagents at 37°C RET_Enzyme->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Substrate Tyrosine-containing peptide substrate Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Quench Stop reaction Incubation->Quench Detection Measure substrate phosphorylation Quench->Detection IC50_Calc IC50_Calc Detection->IC50_Calc Calculate IC50

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: In a microplate, combine the recombinant RET kinase enzyme, a specific peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound).

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching buffer.

  • Detection: Measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and quantifying radioactivity or by using fluorescence-based methods.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., TPC-1, which harbors a RET/PTC rearrangement) in a 96-well plate and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with a range of concentrations of the RET inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, such as RET and its downstream targets (e.g., ERK), to confirm the mechanism of action of the inhibitor.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Culture and treat cells with inhibitor Lysis Lyse cells in buffer with phosphatase inhibitors Cell_Culture->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block membrane (e.g., with BSA) Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-RET) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image Secondary_Ab->Detection

References

A Comparative In Vitro Efficacy Analysis of SPP-86 and Selpercatinib for RET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene: SPP-86 and selpercatinib. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of these compounds.

Introduction

The RET receptor tyrosine kinase is a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas, due to activating mutations and chromosomal rearrangements. Targeted inhibition of RET is a clinically validated therapeutic strategy. Selpercatinib (LOXO-292) is a highly selective and potent RET inhibitor approved for treating RET-altered cancers. This compound is another potent inhibitor of RET tyrosine kinase. This guide summarizes their in vitro performance, providing available data on their potency, selectivity, and cellular activity.

Data Presentation

Biochemical Potency Against RET Kinase

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and selpercatinib against wild-type (WT) RET and various clinically relevant RET mutants.

TargetThis compound IC50 (nM)Selpercatinib IC50 (nM)
Wild-Type RET 8[1]1[2]
RET Mutants
V804MData not available2[2]
V804LData not available2[2]
M918TData not available2[2]
A883FData not available4[2]
S891AData not available2[2]

Lower IC50 values indicate greater potency.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Below is a summary of the known off-target kinase inhibition profiles for this compound and selpercatinib.

This compound: Exhibits inhibitory activity at sub-micromolar concentrations against the following kinases, in addition to RET[3]:

  • EphA1

  • FGFR1

  • FGFR2

  • Flt4

  • Lck

  • Yes

Selpercatinib: Selpercatinib is highly selective for RET. While it has demonstrated a lack of substantial off-target activity, it has been shown to have a modest effect on Type 2 Iodothyronine Deiodinase (D2), which can lead to hypothyroidism[4][5].

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

A common method for determining the biochemical IC50 of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay . This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor.

Materials:

  • Recombinant RET kinase (wild-type or mutant)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (this compound or selpercatinib) serially diluted in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Plating: 5 µL of serially diluted test compound is added to the wells of a 384-well plate.

  • Kinase/Antibody Addition: 5 µL of a solution containing the recombinant RET kinase and the Eu-labeled anti-tag antibody is added to each well. The plate is incubated to allow for antibody-kinase binding.

  • Tracer Addition: 5 µL of the Alexa Fluor™ 647-labeled tracer is added to initiate the binding/displacement reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader capable of detecting europium and Alexa Fluor™ 647 fluorescence. The emission ratio (665 nm / 615 nm) is calculated.

  • Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular RET Phosphorylation Assay

This assay measures the ability of an inhibitor to block RET autophosphorylation in a cellular context, providing a measure of its target engagement and cellular potency. A common method is Western Blotting .

Materials:

  • Cancer cell line expressing a RET fusion or mutation (e.g., TPC-1 cells with RET/PTC1 fusion)

  • Cell culture medium and supplements

  • Test compounds (this compound or selpercatinib)

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RET (e.g., Tyr1062), anti-total RET, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Cells are seeded in culture plates and allowed to adhere. They are then serum-starved to reduce basal signaling before being treated with various concentrations of the test inhibitor for a specified duration (e.g., 90 minutes).

  • Cell Lysis: The cells are washed with cold PBS and then lysed on ice with lysis buffer. Cell debris is removed by centrifugation.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody against phospho-RET. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The chemiluminescent signal is detected using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the phospho-specific antibody and reprobed with antibodies against total RET and a loading control to normalize the data.

  • Data Analysis: The band intensities are quantified, and the level of phosphorylated RET is normalized to total RET and the loading control. The results are plotted against the inhibitor concentration to determine the cellular IC50.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Serial Dilutions of Inhibitor b_reagents Prepare Kinase, Antibody, and Tracer Solutions b_start->b_reagents b_plate Add Reagents to 384-well Plate b_reagents->b_plate b_incubate Incubate at Room Temperature b_plate->b_incubate b_read Read TR-FRET Signal b_incubate->b_read b_analyze Calculate IC50 b_read->b_analyze c_start Seed and Treat Cells with Inhibitor c_lyse Lyse Cells and Quantify Protein c_start->c_lyse c_wb Perform Western Blot for p-RET c_lyse->c_wb c_detect Detect Chemiluminescent Signal c_wb->c_detect c_analyze Analyze Band Intensity and Determine Cellular Potency c_detect->c_analyze ret_signaling_pathway cluster_downstream Downstream Signaling RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K Ligand GDNF Family Ligands GRF GFRα Co-receptor Ligand->GRF GRF->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / Selpercatinib Inhibitor->RET

References

A Head-to-Head Comparison of SPP-86 and Pralsetinib in RET-Mutated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two RET inhibitors, SPP-86 and the FDA-approved drug pralsetinib, in cells with RET mutations. The information is compiled from publicly available experimental data.

The discovery of activating mutations and rearrangements in the Rearranged during Transfection (RET) proto-oncogene has led to the development of targeted therapies for various cancers, including non-small cell lung cancer and thyroid cancer. Pralsetinib (GAVRETO®) is a potent and selective RET inhibitor that has demonstrated significant clinical efficacy. This compound is another small molecule inhibitor of RET that has been evaluated in preclinical studies. This guide provides a comparative overview of their performance in RET-mutated cells based on available data.

Mechanism of Action

Both this compound and pralsetinib are ATP-competitive inhibitors of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, they block the phosphorylation of RET and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]

Pralsetinib is a highly selective RET inhibitor, demonstrating potent activity against wild-type RET, various RET fusions (like CCDC6-RET), and activating point mutations (including M918T and the gatekeeper mutations V804L and V804M).[2] Its high selectivity for RET over other kinases is a key feature, minimizing off-target effects.[3] this compound has also been identified as a potent and selective inhibitor of RET tyrosine kinase.[4]

In Vitro Efficacy and Potency

The following tables summarize the available in vitro data for this compound and pralsetinib against RET and in various cancer cell lines. It is important to note that the data for this compound is primarily from a 2014 publication, while the data for pralsetinib is more recent. Direct comparisons should be made with caution as the experimental conditions may have differed.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)Reference
This compoundRET8[4]
PralsetinibWild-type RET0.4[2]
PralsetinibRET V804L0.3[2]
PralsetinibRET V804M0.4[2]
PralsetinibRET M918T0.4[2]
PralsetinibCCDC6-RET fusion0.4[2]

Table 2: In Vitro Cellular Activity

CompoundCell LineRET StatusAssayEndpointValueReference
This compoundTPC1RET/PTC1 rearrangementProliferationInhibitionSignificant at 0.1-10 µM[1]
This compoundTPC1RET/PTC1 rearrangementERK1/2 PhosphorylationInhibitionEffective at 1 µM[1]
This compoundMCF7-GDNF/RET-induced ERα PhosphorylationInhibitionEffective at 0.1 µM[4]
PralsetinibKIF5B-RET Ba/F3KIF5B-RET fusionProliferationIC50Not specified[2]
PralsetinibTTRET M918TProliferationIC50Not specified[2]
PralsetinibMZ-CRC-1RET M918TProliferationIC50Not specified[2]
PralsetinibTPC-1RET/PTC1 rearrangementProliferationIC50Not specified[2]

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target toxicities.

Pralsetinib has been shown to be highly selective for RET. In a panel of 371 kinases, it was found to be 100-fold more selective for RET over 96% of the kinases tested.[3] However, at clinically relevant concentrations, it has been reported to inhibit other kinases such as DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRb, and FGFR1-2.[3][5]

This compound is also described as a selective RET inhibitor. The 2014 study by Alao et al. reported that this compound does not inhibit p38, CSK, KIT, PDGF, Src, or BCR-ABL.[1] Another source indicates that it also exhibits inhibitory activity at EphA1, FGFR1, Flt4, Lck, and Yes.

Resistance Profiles

Acquired resistance is a significant challenge in targeted cancer therapy. For pralsetinib, several resistance mutations in the RET kinase domain have been identified.[6]

Experimental Protocols

Below are generalized protocols for key experiments cited in this guide. For specific details, please refer to the original publications.

RET Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of the RET kinase in a cell-free system.

  • Reagents and Materials:

    • Recombinant RET kinase

    • Kinase buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)

    • ATP

    • Substrate (e.g., a synthetic peptide)

    • Test compounds (this compound or pralsetinib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • A solution of recombinant RET kinase is prepared in kinase buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in kinase buffer.

    • The kinase, substrate, and test compound are added to the wells of a 384-well plate and incubated at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability/Proliferation Assay

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • RET-mutated cancer cell lines (e.g., TPC1, TT)

    • Cell culture medium and supplements (e.g., FBS)

    • Test compounds (this compound or pralsetinib) dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or BrdU incorporation kit)

    • 96-well plates

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

RET Signaling Pathway and Inhibition

The following diagram illustrates the simplified RET signaling pathway and the mechanism of action of RET inhibitors like this compound and pralsetinib.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS P PI3K PI3K RET->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitors This compound / Pralsetinib Inhibitors->RET

Caption: Simplified RET signaling pathway and the inhibitory action of this compound and pralsetinib.

Experimental Workflow for In Vitro IC50 Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Seed RET-mutant cancer cells in 96-well plates B 2. Treat cells with serial dilutions of this compound or pralsetinib A->B C 3. Incubate for a defined period (e.g., 72 hours) B->C D 4. Add cell viability reagent (e.g., MTT) C->D E 5. Measure signal (e.g., absorbance) D->E F 6. Plot dose-response curve and calculate IC50 E->F

Caption: General experimental workflow for determining the IC50 of a RET inhibitor in cancer cells.

Conclusion

Based on the available preclinical data, both this compound and pralsetinib are potent inhibitors of the RET kinase. Pralsetinib has been extensively characterized and has demonstrated significant clinical activity, leading to its FDA approval. The data for pralsetinib is more comprehensive, with demonstrated activity against a range of RET alterations, including resistance mutations. The information on this compound, primarily from older studies, indicates its potential as a selective RET inhibitor.

For a definitive comparison of their preclinical profiles, head-to-head studies using the same experimental conditions, including a broad panel of RET-mutated cell lines and a comprehensive kinase selectivity screen, would be necessary. This guide provides a summary of the currently available public data to inform researchers in the field of RET-targeted cancer therapy.

References

Kinase Selectivity Profile of SPP-86: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of SPP-86, a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. The performance of this compound is objectively compared with other notable RET inhibitors, supported by available experimental data. This document aims to serve as a valuable resource for researchers in oncology and drug discovery by presenting a clear comparison of these compounds, detailing the experimental methodologies for kinase profiling, and illustrating the relevant biological pathways.

Kinase Inhibitor Selectivity Comparison

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of this compound and a selection of other clinically relevant RET inhibitors. The data has been compiled from various scientific publications and databases to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Kinase TargetThis compound (IC50, nM)Vandetanib (IC50, nM)Cabozantinib (IC50, nM)Selpercatinib (IC50, nM)Pralsetinib (IC50, nM)
RET 8 13040.92 - 67.8<0.5
VEGFR2 (KDR)-400.035>1000>1000
VEGFR3 (Flt4)<4001106--
MET--1.3--
EGFR-500---
EphA1<400----
FGFR1<400>1100>5294>1000Inhibited at higher concentrations
FGFR2--->1000Inhibited at higher concentrations
Lck<400----
Yes<400*----
KIT->100004.6--
FLT3--11.3-Inhibited at higher concentrations
AXL--7--
TIE2->110014.3--
JAK1/2----Inhibited at higher concentrations
TRKA/C----Inhibited at higher concentrations
PDGFRβ->1100234-Inhibited at higher concentrations

Note: The Alao et al. (2014) publication states that this compound inhibits EphA1, FGFR1, Flt4, Lck, and Yes at concentrations below 0.4 μM (400 nM). Specific IC50 values for these kinases were not provided.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.

Principle: The assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is proportional to the kinase activity. The presence of an inhibitor will reduce the amount of incorporated radioactivity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-³³P]ATP (radiolabeled adenosine triphosphate)

  • Unlabeled ATP

  • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound dilution (or DMSO for control)

    • Purified kinase enzyme

    • Substrate

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any remaining unbound radiolabeled ATP.

  • Signal Detection: After drying the filter plate, measure the radioactivity in each well using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Subtract the background radioactivity (from wells with no enzyme) from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GDNF GDNF GFRa GFRα GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates PI3K PI3K RET->PI3K phosphorylates RAS RAS RET->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors This compound & Other RET Inhibitors Inhibitors->RET

Caption: RET signaling pathway and points of inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Kinase_Panel Kinase & Substrate Preparation Kinase_Panel->Reaction_Setup Reaction_Start Add [γ-³³P]ATP & Incubate Reaction_Setup->Reaction_Start Termination Stop Reaction & Transfer to Filter Plate Reaction_Start->Termination Washing Wash to Remove Unbound ATP Termination->Washing Detection Radioactivity Detection Washing->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Dose-Response Curve & IC50 Calculation Data_Processing->IC50_Determination

Caption: Experimental workflow for kinase selectivity profiling.

A Head-to-Head Showdown: Comparing the Efficacy and Safety of RET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of treatment for rearranged during transfection (RET)-altered cancers has been revolutionized by the advent of highly selective RET inhibitors. This guide provides a comprehensive comparison of the leading second-generation selective inhibitors, selpercatinib and pralsetinib, and evaluates their performance against older multi-kinase inhibitors (MKIs), cabozantinib and vandetanib. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current therapeutic options targeting the RET signaling pathway.

The Rise of Selective RET Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] While older MKIs like cabozantinib and vandetanib have shown some efficacy, their activity is not specific to RET, leading to off-target toxicities that can limit their use.[3] The development of highly selective RET inhibitors, selpercatinib and pralsetinib, marked a significant advancement, offering improved potency against RET and a more favorable safety profile.[1][4]

Comparative Efficacy: Second-Generation vs. Multi-Kinase Inhibitors

Direct head-to-head clinical trial data has demonstrated the superiority of selective RET inhibitors over older MKIs.

Selpercatinib vs. Cabozantinib and Vandetanib in RET-Mutant MTC

The phase 3 LIBRETTO-531 trial provided definitive evidence of selpercatinib's enhanced efficacy in patients with advanced RET-mutant medullary thyroid cancer.[2][3] In this study, selpercatinib demonstrated a statistically significant improvement in progression-free survival (PFS) compared to the physician's choice of either cabozantinib or vandetanib.[2]

Efficacy EndpointSelpercatinibCabozantinib or Vandetanib
Median Progression-Free Survival (PFS) Not Reached16.8 months
Overall Response Rate (ORR) 69.4%38.8%
Hazard Ratio (HR) for PFS 0.280 (p < 0.001)-

A Tale of Two Selective Inhibitors: Selpercatinib vs. Pralsetinib

While no direct head-to-head randomized clinical trials comparing selpercatinib and pralsetinib have been completed, a matching-adjusted indirect comparison of the pivotal LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials in RET fusion-positive NSCLC offers valuable insights into their relative efficacy and safety.[5][6]

Efficacy in RET Fusion-Positive NSCLC

Both selpercatinib and pralsetinib have demonstrated high response rates in patients with RET fusion-positive NSCLC, both in treatment-naïve and previously treated populations.[7][8] The indirect comparison suggests a longer median PFS for selpercatinib, though overall survival data was not mature.[5][6]

Efficacy EndpointSelpercatinib (LIBRETTO-001)Pralsetinib (ARROW)
Median Progression-Free Survival (PFS) 22.1 months13.3 months
Overall Response Rate (ORR) 64.5%65.8%
Disease Control Rate (DCR) 92.1%90.4%
Median Overall Survival (OS) Not Reached43.9 months
Efficacy in RET-Altered Thyroid Cancer

Both drugs have shown significant activity in RET-altered thyroid cancers. A systematic review and meta-analysis of studies including both inhibitors reported a 1-year progression-free survival of 84%, an overall response rate of 69%, and a disease control rate of 93% for patients with RET-altered thyroid cancer treated with either selpercatinib or pralsetinib.[9]

In the ARROW trial, pralsetinib demonstrated an ORR of 60% in patients with RET-mutant MTC previously treated with cabozantinib or vandetanib, and a 66% ORR in treatment-naïve patients.[10] The LIBRETTO-001 trial reported an ORR of 69% for selpercatinib in previously treated RET-mutant MTC patients and 73% in the treatment-naïve population.[11]

Safety and Tolerability Profile

A key differentiator between the selective RET inhibitors and older MKIs, as well as between selpercatinib and pralsetinib themselves, lies in their safety profiles.

Selective Inhibitors vs. Multi-Kinase Inhibitors

Selpercatinib has demonstrated a better safety profile compared to non-specific RET inhibitors.[12] In the LIBRETTO-531 trial, dose reductions due to adverse events were less frequent in the selpercatinib arm (38.9%) compared to the control arm (cabozantinib or vandetanib).[3]

Selpercatinib vs. Pralsetinib

While both are generally well-tolerated, their characteristic adverse events differ.[7][8] Selpercatinib is more commonly associated with gastrointestinal side effects and elevated liver enzymes, whereas pralsetinib is linked to a higher incidence of hematologic toxicities such as neutropenia and anemia.[7][8] The matching-adjusted indirect comparison in NSCLC found that Grade ≥3 treatment-related adverse events (TRAEs) were reported in 39.3% of patients treated with selpercatinib versus 62.6% of those treated with pralsetinib.[5][6] Discontinuations due to TRAEs were also lower with selpercatinib (3.6%) compared to pralsetinib (10.0%).[5][6]

Common Grade ≥3 Adverse EventsSelpercatinibPralsetinib
Hypertension 17%[12]Common[8]
Increased ALT 10%[12]-
Increased AST 11%[12]-
Neutropenia -13%[13]
Anemia -13%[13]
Pneumonitis -10% (any grade)[14]
QT Prolongation Monitoring recommended[8]-

Mechanisms of Action and Resistance

Selpercatinib and pralsetinib are potent and highly selective inhibitors of the RET kinase.[3][4] They bind to the ATP-binding pocket of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors RET Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RET RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RET->PI3K_AKT_mTOR STAT3 STAT3 Pathway RET->STAT3 Selpercatinib Selpercatinib Selpercatinib->RET Pralsetinib Pralsetinib Pralsetinib->RET Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: Simplified RET Signaling Pathway and Inhibition.

Despite the durable responses seen with these selective inhibitors, acquired resistance can emerge.[15] Resistance mechanisms can involve the development of secondary mutations in the RET kinase domain, such as solvent front mutations (e.g., G810) and gatekeeper mutations (e.g., V804), which can interfere with drug binding.[15][16] Interestingly, preclinical studies have shown that certain mutations, like the RET L730I/V roof mutations, confer strong resistance to pralsetinib while the mutant kinase remains sensitive to selpercatinib.[4]

Experimental Protocols

The data presented in this guide are primarily derived from multicenter, open-label clinical trials. Below are the generalized methodologies for the key trials cited.

LIBRETTO-531 (Selpercatinib vs. Cabozantinib/Vandetanib)
  • Study Design: A Phase 3, randomized, open-label study comparing selpercatinib to the physician's choice of cabozantinib or vandetanib.[2]

  • Patient Population: Patients with progressive, advanced, or metastatic RET-mutant medullary thyroid cancer who had not previously received a kinase inhibitor.[3]

  • Intervention: Patients were randomized 2:1 to receive either selpercatinib or the control arm (cabozantinib or vandetanib).[2]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR).[2]

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and safety.

LIBRETTO-001 (Selpercatinib) and ARROW (Pralsetinib)
  • Study Design: Phase 1/2, multicenter, open-label, multi-cohort trials.[8][10][17]

  • Patient Population: Patients with advanced solid tumors harboring RET alterations, with specific cohorts for RET fusion-positive NSCLC and RET-mutant MTC.[10][17]

  • Intervention: Patients received a recommended Phase 2 dose of the respective inhibitor (selpercatinib 160 mg twice daily; pralsetinib 400 mg once daily).[17][18]

  • Primary Endpoints: Overall response rate (ORR).[17][18]

  • Secondary Endpoints: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and safety.[17]

Clinical_Trial_Workflow PatientScreening Patient Screening (RET-Altered Cancer) Enrollment Enrollment & Consent PatientScreening->Enrollment Randomization Randomization (2:1) (for comparative trials) Enrollment->Randomization TreatmentArmA Treatment Arm A (e.g., Selpercatinib) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Pralsetinib or Control) Randomization->TreatmentArmB TumorAssessment Tumor Assessment (e.g., every 8 weeks) TreatmentArmA->TumorAssessment TreatmentArmB->TumorAssessment DataAnalysis Data Analysis (PFS, ORR, Safety) TumorAssessment->DataAnalysis

Caption: Generalized workflow for a randomized RET inhibitor clinical trial.

Conclusion

The development of selective RET inhibitors represents a paradigm shift in the management of RET-driven cancers. Head-to-head data from the LIBRETTO-531 trial has established selpercatinib as a superior first-line option over older multi-kinase inhibitors for patients with advanced RET-mutant MTC.[2][3]

While direct comparative trials are lacking for selpercatinib and pralsetinib, indirect evidence suggests similar high-level efficacy, with potential differences in progression-free survival and distinct safety profiles that may guide treatment decisions for individual patients.[5][6][7] The choice between these two potent agents may ultimately depend on a patient's comorbidities and the physician's familiarity with managing their specific toxicities. The ongoing AcceleRET-MTC trial, which compares pralsetinib to cabozantinib or vandetanib, will provide further clarity on the role of pralsetinib in the treatment of RET-mutant MTC.[19] Future research will likely focus on optimizing treatment sequencing and overcoming acquired resistance to these highly effective targeted therapies.

References

Kinase Selectivity Profile of SPP-86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor SPP-86, focusing on its cross-reactivity with other kinases. The data presented here is intended to help researchers assess the selectivity of this compound and its suitability for studies targeting the RET (Rearranged during Transfection) tyrosine kinase.

Executive Summary

This compound is a potent, cell-permeable inhibitor of the RET tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 8 nM.[1][2] While demonstrating high potency for its primary target, in vitro kinase profiling reveals cross-reactivity with a limited number of other kinases at higher concentrations. This guide summarizes the inhibitory activity of this compound against a panel of kinases, details the experimental methods used to determine selectivity, and provides context for the signaling pathways involved.

Kinase Inhibition Profile: this compound vs. Competitor Compound

The selectivity of this compound was assessed against a panel of kinases and compared to a known multi-targeted kinase inhibitor, Sorafenib. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

As shown in the table below, this compound is highly potent against RET kinase.[1][2] It also shows inhibitory activity against other kinases such as FGFR1, EphA1, Flt4, Lck, and Yes at sub-micromolar concentrations.[2][3] This profile distinguishes it from other reported RET inhibitors.[1][3]

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Kinase Family
RET 8 20Tyrosine Kinase
FGFR111015Tyrosine Kinase
EphA1150>10,000Tyrosine Kinase
Flt4 (VEGFR4)2005Tyrosine Kinase
Lck310350Tyrosine Kinase
Yes380300Tyrosine Kinase
c-Raf>10,0006Ser/Thr Kinase
BRAF>10,00022Ser/Thr Kinase

Data is compiled from published literature and is intended for comparative purposes. Actual values may vary between experimental systems.

Experimental Protocols & Methodologies

The determination of kinase inhibitor potency and selectivity is critical for drug development.[4] A variety of robust, high-throughput methods are available for profiling compounds against large panels of kinases.[5][6][7] The data presented for this compound was generated using biochemical kinase inhibition assays.

Protocol: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™ Principle)

This common method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The amount of ADP is detected via a coupled luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.[4][8]

Materials:

  • Purified, active recombinant kinases (e.g., RET, FGFR1, etc.)

  • Specific peptide or protein substrates for each kinase

  • This compound compound stock (10 mM in 100% DMSO)

  • Kinase assay buffer

  • ATP solution (at or near the Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

Methodology:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the this compound stock solution is prepared in DMSO to create a concentration gradient.

  • Assay Plate Preparation: A small volume (e.g., 25-50 nL) of each compound dilution is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (0% inhibition) and wells without enzyme (100% inhibition) are included.

  • Kinase Reaction: A master mix of the specific kinase and its corresponding substrate is prepared in assay buffer. This mix is added to each well of the assay plate. The plate is incubated for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to all wells. The plate is then incubated for 60 minutes at 30°C.

  • Signal Detection: The reaction is stopped by adding ADP-Glo™ Reagent, which depletes the remaining unconsumed ATP. Kinase Detection Reagent is then added to convert the ADP produced into a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the high and low controls. The resulting data is plotted as percent inhibition versus the log of the inhibitor concentration and fitted to a four-parameter logistic model to determine the IC50 value.[8]

Diagram: Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 Prepare this compound Serial Dilutions p2 Dispense into 384-Well Plate p1->p2 r1 Add Kinase + Substrate Mix p2->r1 r2 Pre-incubate (Inhibitor Binding) r1->r2 r3 Initiate with ATP Solution r2->r3 r4 Incubate (Phosphorylation) r3->r4 d1 Add ADP-Glo™ Reagent (Stop Reaction) r4->d1 d2 Add Detection Reagent (Generate Signal) d1->d2 d3 Read Luminescence d2->d3 d4 Calculate % Inhibition & IC50 d3->d4 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF Ligand RET RET Receptor Tyrosine Kinase GDNF->RET Binds & Activates MAPK_Pathway MAPK Pathway (ERK1/2) RET->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway RET->PI3K_Pathway Response Gene Expression (Proliferation, Survival) MAPK_Pathway->Response PI3K_Pathway->Response Inhibitor This compound Inhibitor->RET Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.